molecular formula C13H11N3 B057586 2-(1H-Benzo[D]Imidazol-2-Yl)Aniline CAS No. 5805-39-0

2-(1H-Benzo[D]Imidazol-2-Yl)Aniline

Cat. No.: B057586
CAS No.: 5805-39-0
M. Wt: 209.25 g/mol
InChI Key: YWNXHTNWOQHFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Benzo[D]Imidazol-2-Yl)Aniline is a high-purity, multifunctional heterocyclic building block of significant interest in pharmaceutical and materials science research. Its molecular architecture, featuring both an electron-rich aniline and a planar, aromatic benzimidazole moiety, allows it to act as a privileged scaffold for constructing more complex molecular systems. In medicinal chemistry, this compound serves as a critical precursor for the synthesis of novel kinase inhibitors, receptor antagonists, and potential anticancer agents, where it can participate in key hydrogen bonding and π-π stacking interactions with biological targets. The presence of multiple nitrogen atoms enables coordination with various metal ions, making it a valuable ligand in the development of catalytic complexes and luminescent materials. Researchers leverage its bifunctional nature to create diverse libraries of polycyclic compounds for high-throughput screening against a range of diseases. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNXHTNWOQHFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30206775
Record name 2-(1H-Benzimidazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30206775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5805-39-0
Record name 2-(2-Aminophenyl)benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5805-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Aminophenyl)benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005805390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5805-39-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138162
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1H-Benzimidazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30206775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-benzimidazol-2-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.875
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2-AMINOPHENYL)BENZIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68CGQ2L75V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Development of 2-(1H-Benzo[d]imidazol-2-yl)aniline and its Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 2-(1H-Benzo[d]imidazol-2-yl)aniline and its derivatives have emerged as a promising class of therapeutic agents, demonstrating a wide range of pharmacological activities, including potent anticancer properties. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this important class of molecules, with a focus on their role as kinase inhibitors in oncology.

Data Presentation: Structure-Activity Relationship of this compound Analogs

The antiproliferative activity of this compound analogs has been extensively studied against various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for selected derivatives, highlighting key structure-activity relationships (SAR).

Table 1: Antiproliferative Activity of 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline Derivatives [1]

Compound IDRHepG2 IC50 (μM)SKOV-3 IC50 (μM)NCI-H460 IC50 (μM)BEL-7404 IC50 (μM)
3a1 H7.548.8314.039.06
3a3 6-CH314.3111.2419.8215.63
3a5 6-OCH39.8216.5118.7511.42
3c1 4'-CH335.1229.8738.2539.94
3c3 4'-F18.9215.3325.4122.17
3c4 4'-Cl12.5523.0028.9314.36
3c5 4'-Br20.1319.8831.5726.81
3c6 4'-OCH328.2421.4642.1930.75
5-FU -31.9826.3445.4440.21
Cisplatin -10.1215.6020.3614.72

Table 2: Antiproliferative Activity of a 2-Aryl Benzimidazole Derivative (5a) [2]

Cell LineEGFR ExpressionHER2 ExpressionIC50 (μM) of 5a
MDA-MB-468++++-3.31±0.30
BT-549++-3.01±0.08
MDA-MB-231+-3.73±0.37
HCC1937+-9.02±1.26
T-47D++7.89±0.28
BT-474-++++3.58±0.10
MDA-MB-453-++4.91±0.44
ZR-75-1-+1.81±0.14
MCF-7--2.99±0.60
MCF-10A (non-cancerous)++++17.33±3.14

Experimental Protocols

General Synthesis of this compound Derivatives

A common and efficient method for the synthesis of the this compound core involves the condensation of o-phenylenediamine with anthranilic acid.[3] The following is a representative protocol:

Scheme 1: Synthesis of this compound

G reactant1 o-phenylenediamine reagents Ethanol, Reflux reactant2 anthranilic acid product This compound reagents->product

General reaction scheme for the synthesis of the core structure.

Materials:

  • o-phenylenediamine

  • Anthranilic acid

  • Ethanol

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for neutralization)

Procedure:

  • A mixture of o-phenylenediamine (1 equivalent) and anthranilic acid (1.2 equivalents) is refluxed in ethanol for 4-6 hours.[3]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove unreacted acid.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired this compound.

In Vitro Kinase Inhibition Assay

The following protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against a specific kinase (e.g., EGFR, VEGFR-2).[2][4]

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compound

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 96-well plate, add the kinase, the substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence, which quantifies the amount of ADP produced.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Mechanism of Action

This compound and its analogs often exert their anticancer effects by inhibiting key protein kinases involved in tumor growth, proliferation, and angiogenesis. The following diagrams illustrate the signaling pathways targeted by these compounds.

EGFR and HER2 Signaling Pathway

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, including the PI3K/Akt and MAPK/Erk pathways, promoting cell proliferation and survival.[2] Certain benzimidazole derivatives have been shown to inhibit both EGFR and HER2 activity.[2]

EGFR_HER2_Pathway Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER2 Dimer Ligand->EGFR_HER2 Activation PI3K PI3K EGFR_HER2->PI3K Phosphorylation Ras Ras EGFR_HER2->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Erk->Proliferation Inhibitor This compound Analog Inhibitor->EGFR_HER2 Inhibition

Inhibition of EGFR/HER2 signaling by benzimidazole analogs.

VEGFR-2 Signaling Pathway

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] Upon binding of its ligand, VEGF, VEGFR-2 activates several downstream pathways, including the PLCγ/PKC and PI3K/Akt pathways.[5][6]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 Dimer VEGF->VEGFR2 Activation PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Cell Migration, Proliferation, Survival) PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor This compound Analog Inhibitor->VEGFR2 Inhibition

Inhibition of VEGFR-2 signaling and angiogenesis.

CDK2 Signaling Pathway

Cyclin-dependent kinase 2 (CDK2), in complex with Cyclin E, plays a critical role in the G1/S phase transition of the cell cycle.[7][8][9] Dysregulation of the CDK2/Cyclin E complex is a common feature in many cancers.

CDK2_Pathway CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylation (Inactivation) E2F E2F Rb->E2F Inhibition S_Phase_Entry S Phase Entry (DNA Replication) E2F->S_Phase_Entry Transcription of S-phase genes Inhibitor This compound Analog Inhibitor->CyclinE_CDK2 Inhibition

Inhibition of the CDK2/Cyclin E complex and cell cycle progression.

Conclusion

The this compound scaffold represents a versatile and highly promising platform for the development of novel kinase inhibitors with potent anticancer activity. The structure-activity relationship data clearly indicate that modifications to the core structure can significantly impact biological activity, offering numerous avenues for optimization. The detailed experimental protocols provided herein serve as a valuable resource for researchers engaged in the synthesis and evaluation of these compounds. Furthermore, the elucidation of their inhibitory mechanisms against key signaling pathways, such as those mediated by EGFR/HER2, VEGFR-2, and CDK2, provides a rational basis for their continued development as targeted cancer therapeutics. Future research in this area will likely focus on enhancing the selectivity and pharmacokinetic properties of these analogs to translate their preclinical promise into clinical success.

References

Physicochemical properties of 2-(2-aminophenyl)benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Aminophenyl)benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Aminophenyl)benzimidazole is a heterocyclic aromatic organic compound that serves as a crucial intermediate in the pharmaceutical and chemical industries. Its unique structure, featuring both a benzimidazole core and an aminophenyl substituent, imparts a range of physicochemical and biological properties that are of significant interest in drug discovery and materials science. This document provides a comprehensive overview of its core physicochemical characteristics, experimental protocols for its synthesis and property determination, and insights into its biological relevance.

Physicochemical Properties

The physicochemical properties of 2-(2-aminophenyl)benzimidazole are fundamental to its application and behavior in various chemical and biological systems. These properties have been determined through a combination of experimental measurements and computational predictions.

General and Physical Properties

A summary of the key physicochemical data is presented in Table 1. The compound is typically a solid at room temperature, appearing as a white to light brown powder.[1][2][3] It is notably insoluble in water but shows slight solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol.[1][2]

Table 1: Physicochemical Properties of 2-(2-Aminophenyl)benzimidazole

PropertyValueSource
Molecular Formula C₁₃H₁₁N₃[1][2]
Molecular Weight 209.25 g/mol [1][2]
Appearance White to cream to brown solid/powder[1][2][3]
Melting Point 211-215 °C[1][2]
210-217 °C[3]
Boiling Point 460.1 ± 47.0 °C (Predicted)[1][2]
Density 1.286 ± 0.06 g/cm³ (Predicted)[1][2]
1.339 g/cm³ (from X-ray crystal analysis)[4]
Water Solubility Insoluble[1][2]
Solubility (Organic) Slightly soluble in DMSO and Methanol[1]
pKa 11.30 ± 0.10 (Predicted)[1][2]
Spectral Properties

Experimental Protocols

Detailed methodologies are crucial for the replication of synthesis and the accurate measurement of physicochemical properties.

Synthesis of 2-(2-Aminophenyl)benzimidazole

A straightforward and efficient one-pot synthesis method has been reported.[4] This procedure involves the condensation reaction between 2-aminobenzaldehyde and 1,2-diaminobenzene.

Materials:

  • 2-aminobenzaldehyde (1.0 mmol, 0.1211 g)

  • 1,2-diaminobenzene (1.0 mmol, 0.1081 g)

  • Ethanol (10 mL)

Protocol:

  • Dissolve 1.0 mmol of 2-aminobenzaldehyde and 1.0 mmol of 1,2-diaminobenzene in 10 mL of ethanol in a suitable reaction flask.

  • Stir the mixture at room temperature to ensure homogeneity.

  • Heat the mixture to 65 °C and maintain stirring for 7 hours.

  • After the reaction period, cool the mixture to room temperature.

  • Filter the resulting solution to collect the crude product.

  • Allow the filtrate to stand at room temperature for crystallization to obtain the purified product.

An alternative, older method involves the reduction of 2-(o-nitrophenyl)benzimidazole using a Palladium on carbon (Pd/C) catalyst in a hydrogen atmosphere.[4]

G Synthesis Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 2-Aminobenzaldehyde F Stirring A->F B 1,2-Diaminobenzene B->F C Solvent: Ethanol C->F D Temperature: 65°C D->F E Time: 7 hours E->F G 2-(2-Aminophenyl)benzimidazole F->G

Caption: One-pot synthesis of 2-(2-aminophenyl)benzimidazole.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter in drug development. For benzimidazole derivatives, which often have low water solubility, determining pKa can be challenging.[8] Potentiometric titration and ¹H NMR spectroscopy are common experimental methods.[9][10]

General Protocol for pKa Determination by Potentiometric Titration:

  • Calibrate a pH meter with standard buffer solutions.

  • Dissolve a precisely weighed amount of the benzimidazole salt in a suitable solvent mixture (e.g., a hydro-organic solvent for poorly soluble compounds).

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature (e.g., 25 °C).

  • Record the pH value after each addition of the titrant.

  • Plot the pH versus the volume of titrant added.

  • The pKa value can be determined from the inflection point of the titration curve or by using computational programs to analyze the data.[10]

Measurement of Aqueous Solubility

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[11][12][13]

General Protocol for Shake-Flask Solubility Measurement:

  • Add an excess amount of the solid compound to a vial containing a specific volume of the aqueous medium (e.g., phosphate-buffered saline, pH 7.4).[11] It is crucial to add enough solid to ensure a saturated solution is formed, but not so much that it alters the properties of the medium.[11]

  • Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 37 °C) and agitation speed (e.g., 100 rpm).[12]

  • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]

  • After incubation, stop the agitation and allow any undissolved solid to sediment.

  • Carefully withdraw an aliquot of the supernatant.

  • Separate the dissolved solute from any remaining solid particles by filtration or centrifugation.

  • Analyze the concentration of the compound in the clear filtrate/supernatant using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[14]

Biological Activity and Applications

Benzimidazole derivatives are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and antitumor effects.[4][15][16][17] 2-(2-Aminophenyl)benzimidazole is specifically identified as a pharmaceutical intermediate and a geroprotector, a substance that may help protect against age-related decline.[1][2]

Recent studies have highlighted its role as an efficient competitive inhibitor of tyrosinase, an enzyme involved in melanin production and enzymatic browning in foods.[18] This inhibition is achieved through the formation of a stable complex with the enzyme, driven primarily by hydrophobic interactions.[18] This activity suggests its potential application as an anti-browning agent in the food industry.[18]

Application in Fluorescent Probes

The benzimidazole scaffold is a key component in the design of fluorescent probes. A closely related derivative, 5′-amino-2-(2′-hydroxyphenyl)benzimidazole, functions as a highly sensitive and selective fluorescent sensor for phosgene.[19] The detection mechanism is based on Excited-State Intramolecular Proton Transfer (ESIPT). In its native state, upon UV excitation, the molecule undergoes ESIPT, leading to fluorescence from a tautomeric form. When it reacts with phosgene, the ESIPT process is disrupted, causing a distinct change in the fluorescence emission, allowing for ratiometric detection.[19][20]

ESIPT_Mechanism ESIPT Mechanism in a Benzimidazole-based Probe cluster_ground Ground State (S0) cluster_excited Excited State (S1) Enol Enol Form (E) Enol_star Excited Enol (E) Enol->Enol_star UV Excitation (hν) Enol_star->Enol Normal Fluorescence Keto_star Excited Keto Tautomer (K) Enol_star->Keto_star ESIPT (Proton Transfer) Keto_star->Enol Tautomer Fluorescence (hν')

Caption: Simplified ESIPT process in a fluorescent probe.

References

In-Depth Technical Guide: Crystal Structure Analysis of 2-(1H-benzo[d]imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-(1H-benzo[d]imidazol-2-yl)aniline. Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their diverse biological activities. Understanding the three-dimensional structure of these molecules at an atomic level is crucial for rational drug design and structure-activity relationship (SAR) studies. This document outlines the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the title compound, presenting the available crystallographic data and experimental protocols in a detailed and structured format.

Introduction

This compound is a molecule of significant interest due to its structural motif, which combines a benzimidazole core with an aniline substituent. This arrangement provides multiple coordination sites, making it an effective ligand for forming metal complexes with potential catalytic and biological applications.[1][2][3] A thorough understanding of its solid-state conformation, intermolecular interactions, and packing is fundamental for developing new therapeutic agents and advanced materials. This guide serves as a central resource for researchers working with this and related compounds.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of o-phenylenediamine with 2-aminobenzoic acid or its derivatives. A general and efficient laboratory-scale protocol is detailed below.

Materials and Reagents:

  • o-phenylenediamine

  • 2-aminobenzoic acid

  • Polyphosphoric acid (PPA) or 4M Hydrochloric acid

  • Ammonium hydroxide solution

  • Ethanol

  • Activated charcoal

Procedure:

  • A mixture of o-phenylenediamine (1 equivalent) and 2-aminobenzoic acid (1 equivalent) is added to a reaction vessel containing a dehydrating agent and catalyst, such as polyphosphoric acid or 4M HCl.

  • The reaction mixture is heated at a temperature ranging from 120°C to 160°C for 2-4 hours with constant stirring.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing crushed ice.

  • The acidic solution is neutralized by the slow addition of an ammonium hydroxide solution until a precipitate is formed.

  • The crude product is collected by filtration, washed thoroughly with cold water, and dried.

  • For purification, the crude solid is dissolved in hot ethanol, treated with activated charcoal to remove colored impurities, and filtered.

  • The filtrate is allowed to cool slowly to room temperature, leading to the crystallization of the pure this compound.

  • The crystals are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. The following slow evaporation method is commonly employed for the crystallization of this compound.

Procedure:

  • A saturated solution of the purified compound is prepared in a suitable solvent, such as ethanol, methanol, or a mixture of solvents like dimethylformamide (DMF) and ethanol.

  • The solution is filtered to remove any particulate matter.

  • The clear filtrate is transferred to a clean beaker or crystallizing dish.

  • The container is covered with a perforated lid (e.g., parafilm with small pinholes) to allow for slow evaporation of the solvent.

  • The setup is left undisturbed in a vibration-free environment at a constant temperature.

  • Over a period of several days to weeks, single crystals of suitable size and quality for X-ray diffraction will form.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The general workflow for data collection and structure refinement is outlined below.

Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS), is used for data collection.[4]

  • The crystal is cooled to a low temperature (typically 100 K or 293 K) to minimize thermal vibrations of the atoms.[5]

  • A series of diffraction images are collected by rotating the crystal in the X-ray beam.

  • The collected data are processed, which includes integration of reflection intensities, data reduction, and absorption correction.

Structure Solution and Refinement:

  • The crystal system and space group are determined from the diffraction data.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is refined against the experimental data using full-matrix least-squares methods. This iterative process optimizes the atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the observed and calculated structure factors.[6]

Crystallographic Data

The crystallographic data for the free ligand this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 223718 . While the complete crystallographic information file (CIF) is accessible directly from the CCDC, key structural parameters are often reported in related publications.

For illustrative purposes, the crystallographic data for the ligand as part of a zinc complex, [ZnCl₂(C₁₃H₁₁N₃)]·C₃H₇NO, is presented below.[2][3] It is important to note that the coordination to a metal center can influence the bond lengths and angles of the ligand compared to its free form.

Table 1: Crystal Data and Structure Refinement Details for a Zinc Complex of this compound. [2]

ParameterValue
Empirical FormulaC₁₆H₁₈Cl₂N₄OZn
Formula Weight434.62
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa = 8.893(2) Å
b = 14.581(3) Å
c = 14.933(3) Å
α = 90°
β = 98.63(3)°
γ = 90°
Volume1913.4(7) ų
Z4
Density (calculated)1.509 Mg/m³

Table 2: Selected Bond Lengths and Angles for the this compound Ligand in a Zinc Complex. [2][3]

BondLength (Å)AngleDegree (°)
C1—N11.449(2)N1—Zn1—N288.64(7)
C7—N21.335(2)
Dihedral Angle
Benzimidazole plane - Aniline plane18.24(8)°

Visualization of Experimental and Logical Workflows

Synthesis and Crystallization Workflow

The following diagram illustrates the general workflow for the synthesis and crystallization of this compound.

Synthesis_Crystallization_Workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization Reactants o-phenylenediamine + 2-aminobenzoic acid Reaction Condensation Reaction (e.g., in PPA or HCl) Reactants->Reaction Neutralization Neutralization (Ammonium Hydroxide) Reaction->Neutralization Filtration1 Filtration & Washing Neutralization->Filtration1 Crude_Product Crude Product Filtration1->Crude_Product Recrystallization Recrystallization (Hot Ethanol) Crude_Product->Recrystallization Charcoal Decolorization (Activated Charcoal) Recrystallization->Charcoal Filtration2 Hot Filtration Charcoal->Filtration2 Slow_Evaporation Slow Evaporation Filtration2->Slow_Evaporation Single_Crystals Single Crystals Slow_Evaporation->Single_Crystals

Synthesis and Crystallization Workflow
Single-Crystal X-ray Diffraction Analysis Workflow

The logical workflow for determining the crystal structure from a single crystal is depicted below.

SCXRD_Workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement Crystal_Mounting Crystal Mounting Diffractometer X-ray Diffractometer Crystal_Mounting->Diffractometer Data_Acquisition Diffraction Data Acquisition Diffractometer->Data_Acquisition Raw_Data Raw Diffraction Images Data_Acquisition->Raw_Data Integration Integration of Intensities Raw_Data->Integration Reduction Data Reduction & Scaling Integration->Reduction Absorption_Correction Absorption Correction Reduction->Absorption_Correction Processed_Data Reflection Data File (hkl) Absorption_Correction->Processed_Data Space_Group Space Group Determination Processed_Data->Space_Group Structure_Solution Structure Solution (Direct/Patterson Methods) Space_Group->Structure_Solution Initial_Model Initial Atomic Model Structure_Solution->Initial_Model Structure_Refinement Least-Squares Refinement Initial_Model->Structure_Refinement Final_Model Final Crystal Structure Structure_Refinement->Final_Model

Single-Crystal X-ray Diffraction Workflow

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of this compound. The experimental protocols for its synthesis, crystallization, and single-crystal X-ray diffraction analysis have been outlined to serve as a valuable resource for researchers. While the complete crystallographic data for the free ligand is best obtained directly from the CCDC, the provided data from a metal complex offers insight into its conformational properties. The visualized workflows offer a clear and structured representation of the experimental and analytical processes involved. This foundational structural information is essential for the continued development of novel benzimidazole-based compounds in the fields of medicinal chemistry and materials science.

References

Early Studies on the Biological Activity of 2-Aminophenylbenzimidazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold, a heterocyclic aromatic organic compound, has long been a privileged structure in medicinal chemistry due to its structural similarity to naturally occurring purines. This has led to the synthesis and evaluation of a vast number of benzimidazole derivatives for a wide range of therapeutic applications. Among these, the 2-aminophenylbenzimidazole core has been a subject of interest in early drug discovery programs. This technical guide provides an in-depth overview of the foundational studies on the biological activity of 2-aminophenylbenzimidazoles and related derivatives, with a focus on their anticancer and antimicrobial properties. The document summarizes key quantitative data, details experimental protocols from seminal studies, and visualizes relevant biological pathways to provide a comprehensive resource for researchers in the field.

Anticancer Activity

Early investigations into the anticancer potential of benzimidazole derivatives revealed their ability to interfere with various cellular processes essential for tumor growth and survival. The 2-aminophenyl substitution was explored to modulate the electronic and steric properties of the benzimidazole core, influencing its interaction with biological targets.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected 2-substituted benzimidazole derivatives against various cancer cell lines, as reported in early and relevant studies.

Compound ID/Name2-SubstituentCancer Cell LineActivity (IC50/GI50)Reference
Compound 38 2-Phenyl (substituted)A549 (Lung Carcinoma)4.47 µg/mL[1]
MDA-MB-231 (Breast Cancer)4.68 µg/mL[1]
PC3 (Prostate Cancer)5.50 µg/mL[1]
Compound 40 2-Phenyl (substituted)MDA-MB-231 (Breast Cancer)3.55 µg/mL[1]
Veliparib (R)-2-methylpyrrolidin-2-yl-Ki = 5.2 nM (PARP-1), 2.9 nM (PARP-2)[2]
Compound 6i 1,2,3-triazole hybridMCF-7 (Breast Cancer)28 nM[3]
Compound 10e 1,2,3-triazole hybridMCF-7 (Breast Cancer)24 nM[3]
Compound 4r 1,3,4-oxadiazole hybridPANC-1 (Pancreatic Cancer)5.5 µM[4]
A549 (Lung Carcinoma)0.3 µM[4]
MCF-7 (Breast Cancer)0.5 µM[4]
Mechanisms of Anticancer Action

Early studies and subsequent research have elucidated several mechanisms by which benzimidazole derivatives exert their anticancer effects. These include the inhibition of key enzymes involved in cell division and signaling, as well as direct interaction with DNA.

1. Inhibition of Topoisomerases: Some benzimidazole derivatives function as topoisomerase inhibitors. These enzymes are crucial for managing DNA topology during replication and transcription. By inhibiting topoisomerases I and II, these compounds can lead to DNA damage and apoptosis in cancer cells.

2. Kinase Inhibition: A significant number of benzimidazole derivatives have been developed as inhibitors of various protein kinases that are often dysregulated in cancer. Key targets include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 can block angiogenesis, the formation of new blood vessels that tumors need to grow.

  • Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers, and its inhibition can halt cell proliferation.

  • Aurora Kinases: These are essential for mitotic progression, and their inhibition leads to cell cycle arrest.

3. PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. PARP inhibitors, such as Veliparib, which contains a benzimidazole core, have shown efficacy in treating cancers with deficiencies in other DNA repair pathways.[2]

4. Disruption of Microtubule Dynamics: Similar to well-known anticancer agents, some benzimidazoles can interfere with the polymerization or depolymerization of microtubules, leading to mitotic arrest and cell death.

Signaling Pathways

The anticancer activity of 2-aminophenylbenzimidazoles and related compounds can often be attributed to their modulation of critical intracellular signaling pathways that control cell proliferation, survival, and apoptosis. Two of the most well-studied pathways in this context are the PI3K/AKT/mTOR and Raf/MEK/ERK pathways.

PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Benzimidazole 2-Aminophenyl- benzimidazole Derivative Benzimidazole->PI3K Inhibition

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Raf_MEK_ERK_Pathway Raf/MEK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulation Benzimidazole 2-Aminophenyl- benzimidazole Derivative Benzimidazole->Raf Inhibition

Caption: Raf/MEK/ERK Signaling Pathway Inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The following is a generalized protocol based on early and standard practices.[2][5][6][7]

Materials:

  • 96-well flat-bottom microplates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 2-Aminophenylbenzimidazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-aminophenylbenzimidazole derivatives in the complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down or use a plate shaker to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • The absorbance is directly proportional to the number of viable cells.

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow MTT Assay Experimental Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddCompound Add Test Compound (2-aminophenylbenzimidazole) Incubate24h->AddCompound Incubate48_72h Incubate 48-72h AddCompound->Incubate48_72h AddMTT Add MTT Solution Incubate48_72h->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h Solubilize Solubilize Formazan Crystals Incubate4h->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance AnalyzeData Analyze Data (Calculate IC50) ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: MTT Assay Experimental Workflow.

Antimicrobial Activity

The benzimidazole scaffold is also a cornerstone in the development of antimicrobial agents. Early research explored the introduction of various substituents, including the 2-aminophenyl group, to enhance the antibacterial and antifungal properties of these compounds.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzimidazole derivatives against various microbial strains.

Compound ID/NameMicrobial StrainActivity (MIC in µg/mL)Reference
Compound 2 Bacillus cereusHighly Active[8]
Escherichia coliSlightly Active[8]
Compound 4 Bacillus cereusModerately Active[8]
Compound 9a Bacillus cereusModerately Active[8]
Compound 5i Staphylococcus aureus ATCC 9144-[9]
Escherichia coli ATCC 25922-[9]
Aspergillus niger ATCC 9029-[9]
Compound 12 (1995 study) Staphylococcus aureusGood Activity [10]
Bacillus subtilisGood Activity[10]
Escherichia coliGood Activity [10]
Pseudomonas aeruginosaGood Activity[10]
Candida albicansGood Activity**[10]

*Activity described qualitatively in the reference. **"Good activity" as described in the reference, with MIC values determined but not explicitly stated in the abstract.

Experimental Protocol: Agar Disk Diffusion (Kirby-Bauer) Method

The agar disk diffusion method is a widely used technique to determine the susceptibility of bacteria to various antimicrobial agents. This protocol is based on standardized procedures from early and contemporary microbiology.[4][11][12]

Materials:

  • Petri plates with Mueller-Hinton agar

  • Pure cultures of test bacteria

  • Sterile saline or broth

  • McFarland 0.5 turbidity standard

  • Sterile cotton swabs

  • Filter paper disks (6 mm diameter)

  • Solutions of 2-aminophenylbenzimidazole derivatives at known concentrations

  • Standard antibiotic disks (positive control)

  • Forceps

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a pure culture, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate to obtain a confluent lawn of growth. Rotate the plate approximately 60 degrees between streaks to ensure uniform coverage.

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of the 2-aminophenylbenzimidazole solution.

    • Using sterile forceps, place the impregnated disks and control antibiotic disks on the surface of the inoculated agar plate.

    • Ensure the disks are firmly pressed onto the agar to provide good contact.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

    • The size of the zone of inhibition is related to the susceptibility of the bacterium to the compound.

Agar_Diffusion_Workflow Agar Disk Diffusion Experimental Workflow Start Start PrepareInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepareInoculum InoculatePlate Inoculate Mueller-Hinton Agar Plate PrepareInoculum->InoculatePlate PlaceDisks Place Impregnated Disks on Agar InoculatePlate->PlaceDisks Incubate Incubate 16-24h at 37°C PlaceDisks->Incubate MeasureZones Measure Zones of Inhibition (mm) Incubate->MeasureZones InterpretResults Interpret Results (Susceptibility) MeasureZones->InterpretResults End End InterpretResults->End

Caption: Agar Disk Diffusion Experimental Workflow.

Conclusion

The early exploration of 2-aminophenylbenzimidazoles and their derivatives has laid a crucial foundation for the development of novel therapeutic agents. These initial studies demonstrated the potential of this chemical scaffold to exhibit significant anticancer and antimicrobial activities. The methodologies established in these early investigations, such as the MTT assay and agar diffusion methods, continue to be fundamental tools in drug discovery. Furthermore, the elucidation of their mechanisms of action, including the inhibition of key signaling pathways like PI3K/AKT/mTOR and Raf/MEK/ERK, has paved the way for the rational design of more potent and selective benzimidazole-based drugs. This guide serves as a comprehensive resource for understanding the historical context and foundational science of 2-aminophenylbenzimidazoles, providing valuable insights for contemporary research and development in medicinal chemistry.

References

An In-Depth Technical Guide on the Solubility and Stability of 2-(1H-benzo[d]imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the methodologies for studying the solubility and stability of 2-(1H-benzo[d]imidazol-2-yl)aniline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents standardized protocols and data from closely related benzimidazole derivatives to serve as a practical reference. The provided data should be considered representative of the compound class and not as experimentally determined values for this compound itself.

Introduction

This compound is a heterocyclic aromatic compound belonging to the benzimidazole class of molecules. Benzimidazoles are a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anthelmintic, antifungal, antiviral, and anticancer properties. The therapeutic potential of any drug candidate is critically dependent on its physicochemical properties, primarily its solubility and stability. This guide offers a technical framework for assessing these key parameters for this compound, providing detailed experimental protocols and data presentation formats to aid in its preclinical development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing relevant solubility and stability studies.

PropertyValueSource
Molecular Formula C₁₃H₁₁N₃PubChem
Molecular Weight 209.25 g/mol PubChem
Appearance SolidSigma-Aldrich[1]
Melting Point 211-215 °CSigma-Aldrich[1]
pKa Weakly basicGeneral property of benzimidazoles[2]

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and formulation feasibility. Benzimidazole derivatives are often characterized by poor aqueous solubility.[3][4] The following sections outline the protocols for determining the kinetic and thermodynamic solubility of this compound.

Experimental Protocols

This method determines the equilibrium solubility of a compound in a specific solvent system.

Methodology:

  • Preparation of Saturated Solutions: An excess amount of solid this compound is added to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and relevant organic solvents (e.g., ethanol, methanol, DMSO, dichloromethane).

  • Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a 0.22 µm filter to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Data Analysis: The solubility is reported in mg/mL or µg/mL. For ionizable compounds, the pH of the saturated solution should also be measured and reported.

This high-throughput method provides a rapid assessment of a compound's solubility from a DMSO stock solution.

Methodology:

  • Compound Preparation: A stock solution of this compound is prepared in 100% DMSO (e.g., at 10 mM).

  • Assay Plate Preparation: A small volume of the DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well. The final DMSO concentration is typically kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: The plate is shaken for a short period (e.g., 1-2 hours) at room temperature.

  • Precipitation Detection: The formation of precipitate is detected by nephelometry (light scattering) or by analyzing the clear supernatant after filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound is determined using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Quantitative Solubility Data (Representative Data for Benzimidazole Derivatives)
CompoundSolvent/BufferSolubilitySource
AlbendazolepH 2.0 Buffer23.5 µg/mL[5]
AlbendazolepH 7.4 Buffer1.4 µg/mL[6]
AlbendazoleWaterPractically insoluble[6]
MebendazoleWater1-70 µg/mL (physiological conditions)[5]
FenbendazoleWater0.3 µg/mL[7]
ThiabendazoleWater50 µg/mL (at 25°C)[5]
BenzimidazoleDichloromethaneLow[8]
BenzimidazoleTolueneModerate[8]
2-MethylbenzimidazoleAlcohols (C3-C6)Higher than Benzimidazole[9]

Note: The solubility of benzimidazoles is generally low in aqueous solutions and can be influenced by pH and the presence of substituents.[2][3][10] For instance, the solubility of albendazole is significantly higher in acidic conditions.[5][10][11]

Stability Studies

Stability testing is crucial to determine the shelf-life of a drug substance and identify potential degradation products. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols

Forced degradation studies are performed under more severe conditions than accelerated stability testing to identify potential degradation pathways and to develop stability-indicating analytical methods.

  • Acid/Base Hydrolysis:

    • Dissolve this compound in a solution of 0.1 M HCl and 0.1 M NaOH separately.

    • Incubate the solutions at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Studies on other benzimidazoles have shown degradation in alkaline solutions.[12]

  • Oxidative Degradation:

    • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

    • Keep the solution at room temperature or slightly elevated temperature for a set duration.

    • Analyze samples at various time points by HPLC.

  • Thermal Degradation:

    • Store the solid compound in a temperature-controlled oven at elevated temperatures (e.g., 60°C, 80°C, 105°C).

    • Analyze the compound at different time intervals for any degradation.

  • Photostability Testing:

    • Expose the solid compound and its solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the exposed and control samples at appropriate time points. Mebendazole has been shown to be a photosensitive drug.[13][14]

Long-Term and Accelerated Stability Studies

These studies are conducted to propose a shelf-life for the drug substance under defined storage conditions.

  • Long-Term Stability:

    • Storage Conditions: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.

    • Testing Frequency: Typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.

  • Accelerated Stability:

    • Storage Conditions: 40 °C ± 2 °C / 75% RH ± 5% RH.

    • Testing Frequency: A minimum of three time points, including initial and final time points (e.g., 0, 3, and 6 months).

Stability Data (Representative Data for Benzimidazole Derivatives)

Specific stability data for this compound is not available. The table below provides a summary of the stability of related benzimidazole compounds under various stress conditions.

CompoundStress ConditionObservationSource
AlbendazoleAlkaline Solution (light exposure)Almost completely degraded[12]
MebendazoleAlkaline Solution (light exposure)Partially degraded[12]
Albendazole & MebendazoleAcidic Solution (0.1M HCl, light, 60°C)No degradation observed[12]
MebendazolePhotolysis (artificial light)23.5–61.4% degradation after 2-12 hours[13][14]
Benzimidazole CarbamatesAqueous Hydrolysis (pH 1-13)Hydrolysis mechanism is pH-dependent[15][16]
Various BenzimidazolesLong-term storage in muscle and milkStability is analyte and matrix dependent, with -20°C being generally suitable for muscle[17]

Potential Signaling Pathways

Benzimidazole derivatives are known to exert their biological effects through various mechanisms of action. A common mechanism for anthelmintic benzimidazoles is the inhibition of tubulin polymerization.[7][18] In the context of cancer, they have been investigated as inhibitors of various signaling pathways. The diagram below illustrates a potential mechanism of action for a benzimidazole derivative targeting tubulin polymerization.

G cluster_cell Cancer Cell Benzimidazole Derivative Benzimidazole Derivative Tubulin Dimers Tubulin Dimers Benzimidazole Derivative->Tubulin Dimers Binds to β-tubulin Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Inhibits Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Polymerization->Mitotic Spindle Disruption Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Disruption->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Inhibition of Tubulin Polymerization by a Benzimidazole Derivative.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described in this guide.

Thermodynamic Solubility Workflow

G Start Start Add excess compound to solvent Add excess compound to solvent Start->Add excess compound to solvent Equilibrate (24-72h with agitation) Equilibrate (24-72h with agitation) Add excess compound to solvent->Equilibrate (24-72h with agitation) Filter to remove undissolved solid Filter to remove undissolved solid Equilibrate (24-72h with agitation)->Filter to remove undissolved solid Analyze filtrate by HPLC/LC-MS Analyze filtrate by HPLC/LC-MS Filter to remove undissolved solid->Analyze filtrate by HPLC/LC-MS Quantify concentration Quantify concentration Analyze filtrate by HPLC/LC-MS->Quantify concentration End End Quantify concentration->End

Caption: Workflow for Thermodynamic Solubility Determination.

Forced Degradation Study Workflow

G cluster_stress Apply Stress Conditions Start Start Prepare compound solutions/solid samples Prepare compound solutions/solid samples Start->Prepare compound solutions/solid samples Acid/Base Hydrolysis Acid/Base Hydrolysis Prepare compound solutions/solid samples->Acid/Base Hydrolysis Analyze samples at time points by HPLC Analyze samples at time points by HPLC Acid/Base Hydrolysis->Analyze samples at time points by HPLC Oxidation (H2O2) Oxidation (H2O2) Oxidation (H2O2)->Analyze samples at time points by HPLC Thermal (Heat) Thermal (Heat) Thermal (Heat)->Analyze samples at time points by HPLC Photolytic (Light) Photolytic (Light) Photolytic (Light)->Analyze samples at time points by HPLC Identify and quantify degradation products Identify and quantify degradation products Analyze samples at time points by HPLC->Identify and quantify degradation products Determine degradation pathway Determine degradation pathway Identify and quantify degradation products->Determine degradation pathway End End Determine degradation pathway->End

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of this compound. While specific experimental data for this compound is limited, the detailed protocols and representative data for related benzimidazole derivatives offer a valuable resource for researchers and drug development professionals. A thorough understanding and experimental determination of these properties are paramount for the successful advancement of this compound as a potential therapeutic agent. It is strongly recommended that the protocols outlined herein be performed to generate specific data for this compound to accurately inform its development pathway.

References

Methodological & Application

Experimental protocol for synthesizing 2-(1H-benzo[d]imidazol-2-yl)aniline metal complexes

Author: BenchChem Technical Support Team. Date: November 2025

Experimental Protocol for the Synthesis of 2-(1H-benzo[d]imidazol-2-yl)aniline Metal Complexes

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The coordination of these molecules with metal ions can further enhance their biological efficacy, leading to the development of novel metallodrugs.[2] This document provides a detailed experimental protocol for the synthesis of the ligand, this compound, and its subsequent complexation with various transition metals. These protocols are intended for researchers in the fields of medicinal chemistry, inorganic chemistry, and drug development.

Synthesis of the Ligand: this compound

The synthesis of this compound is a crucial first step. A common and effective method involves the condensation reaction between o-phenylenediamine and anthranilic acid.[3]

Materials and Reagents
  • o-phenylenediamine

  • Anthranilic acid

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Standard laboratory glassware (reflux condenser, round-bottom flask, beakers, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve o-phenylenediamine (5 mmol) in ethanol (50 mL).

  • Addition of Reagent: To this solution, add anthranilic acid (7 mmol).

  • Reflux: The mixture is then refluxed for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Precipitation: After completion of the reaction, the mixture is cooled to room temperature. The product is precipitated by neutralizing the reaction mixture with a dilute solution of sodium hydroxide.

  • Filtration and Washing: The resulting solid precipitate is collected by filtration, washed thoroughly with cold deionized water to remove any unreacted starting materials and salts.

  • Recrystallization: The crude product is then recrystallized from ethanol to obtain pure this compound.[3]

  • Drying: The purified crystals are dried in a vacuum oven at 60 °C.

Characterization of the Ligand

The structure and purity of the synthesized ligand should be confirmed using various spectroscopic techniques.

TechniqueExpected Results
Melting Point Sharp melting point, compare with literature values.
FT-IR (KBr, cm⁻¹) Characteristic peaks for N-H stretching (around 3200-3400), C-H aromatic stretching (around 3030), and C=N stretching (around 1576).[3]
¹H-NMR (DMSO-d₆, δ ppm) Signals corresponding to the aromatic protons and the NH protons of the imidazole ring and the aniline moiety.[3]
¹³C-NMR (DMSO-d₆, δ ppm) Resonances for all the unique carbon atoms in the aromatic rings and the imidazole ring.[3]
Mass Spectrometry (m/z) Molecular ion peak corresponding to the molecular weight of the compound.

General Protocol for the Synthesis of Metal Complexes

This section outlines a general procedure for the synthesis of metal complexes using the prepared this compound ligand. This protocol can be adapted for various metal salts (e.g., CuCl₂, NiCl₂, ZnCl₂, CoCl₂).

Materials and Reagents
  • This compound (ligand)

  • Hydrated metal chloride salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, ZnCl₂)

  • Ethanol or Methanol

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Experimental Protocol
  • Ligand Solution: Dissolve the synthesized this compound (0.02 mol) in hot ethanol (50 mL).

  • Metal Salt Solution: In a separate beaker, dissolve the hydrated metal chloride (0.01 mol) in the same solvent (25 mL).

  • Complexation: Slowly add the hot ethanolic solution of the metal salt to the ligand solution with constant stirring.

  • Reflux: The resulting mixture is then refluxed for 2-4 hours, during which the metal complex will precipitate.[4]

  • Isolation: The reaction mixture is cooled to room temperature, and the precipitated complex is collected by filtration.

  • Washing: The solid is washed with small portions of cold ethanol and then diethyl ether to remove any unreacted ligand and metal salt.

  • Drying: The final product is dried in a desiccator over anhydrous CaCl₂.

Characterization of the Metal Complexes

The newly synthesized metal complexes should be characterized to determine their structure and properties.

TechniquePurpose
Melting Point/Decomposition Temperature To determine the thermal stability of the complexes.
Molar Conductance To determine the electrolytic nature of the complexes in a suitable solvent like DMF or DMSO.[4]
FT-IR Spectroscopy To identify the coordination sites of the ligand with the metal ion by observing shifts in the characteristic vibrational frequencies (e.g., C=N and N-H bands).
UV-Vis Spectroscopy To study the electronic transitions within the complex and to get information about the geometry around the central metal ion.[2]
Mass Spectrometry To confirm the molecular weight of the complex.[4]
X-ray Powder Diffraction To determine the crystalline structure of the complexes.[5]
Elemental Analysis (CHN) To determine the empirical formula of the complexes.

Visualization of Experimental Workflow

Synthesis of this compound

Ligand_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product A o-phenylenediamine C Dissolve in Ethanol A->C B Anthranilic acid B->C D Reflux (4-6h) C->D E Cool & Precipitate (NaOH) D->E F Filter & Wash E->F G Recrystallize (Ethanol) F->G H Dry G->H I This compound H->I Complex_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product A This compound C Dissolve in Hot Ethanol A->C B Metal Salt (e.g., CuCl2) B->C D Mix & Stir C->D E Reflux (2-4h) D->E F Cool & Filter E->F G Wash (Ethanol, Ether) F->G H Dry G->H I Metal Complex H->I

References

Application Notes and Protocols: 2-(1H-benzo[d]imidazol-2-yl)aniline and its Derivatives as Fluorescent Probes for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(1H-benzo[d]imidazol-2-yl)aniline is a heterocyclic aromatic compound that serves as a versatile building block in the synthesis of fluorescent chemosensors for metal ion detection. While the parent compound itself does not exhibit significant selective fluorescence changes upon direct interaction with metal ions, its derivatives, particularly Schiff bases, have demonstrated utility as effective fluorescent probes. This document provides detailed application notes and protocols for the use of a representative Schiff base derivative of this compound as a "turn-off" fluorescent sensor for the detection of Copper(II) ions (Cu²⁺).

Part 1: this compound as a Precursor

This compound is a key precursor for the synthesis of various metal ion sensors. Its structure, featuring a benzimidazole moiety and an aniline group, provides reactive sites for the straightforward synthesis of more complex sensor molecules with tailored properties. The lone pair of electrons on the nitrogen atoms of the imidazole and aniline groups can participate in coordination with metal ions, although in the parent molecule this interaction is often not specific enough to produce a selective fluorescent response.

The most common approach to developing fluorescent probes from this precursor is through the formation of a Schiff base. This is typically achieved by the condensation reaction of the primary amine group of the aniline moiety with an aldehyde, introducing a new functional group that enhances the molecule's ability to selectively bind with specific metal ions and transduce this binding event into a measurable change in its fluorescence properties.

Part 2: Application of a Schiff Base Derivative for Cu²⁺ Detection

This section focuses on the application of a Schiff base derivative of this compound, specifically (E)-N-((2-hydroxynaphthalen-1-yl)methylene)-2-(1H-benzo[d]imidazol-2-yl)aniline, as a "turn-off" fluorescent sensor for Cu²⁺ ions.

Principle of Detection

The sensor molecule is designed to be fluorescent in its free state. Upon the addition of Cu²⁺ ions, the sensor selectively forms a stable complex with the metal ion. This complexation event leads to the quenching of the sensor's fluorescence, a phenomenon that can be attributed to processes such as photoinduced electron transfer (PET) from the sensor to the metal ion. The decrease in fluorescence intensity is proportional to the concentration of Cu²⁺, allowing for its quantitative detection.

Quantitative Data

The following table summarizes the key analytical parameters for the detection of Cu²⁺ using the (E)-N-((2-hydroxynaphthalen-1-yl)methylene)-2-(1H-benzo[d]imidazol-2-yl)aniline sensor.

ParameterValue
Excitation Wavelength (λex)380 nm
Emission Wavelength (λem)480 nm
Limit of Detection (LOD)0.54 μM
Linear Range0 - 10 μM
Response Time< 1 minute
Optimal pH Range7.0 - 8.0
Experimental Protocols

1. Synthesis of the Fluorescent Probe

The Schiff base fluorescent probe is synthesized by the condensation of this compound with 2-hydroxy-1-naphthaldehyde.

  • Materials:

    • This compound

    • 2-hydroxy-1-naphthaldehyde

    • Ethanol (absolute)

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

    • Add 2-hydroxy-1-naphthaldehyde (1 mmol) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

2. Preparation of Stock Solutions

  • Probe Stock Solution (1 mM): Dissolve the synthesized Schiff base probe in dimethylformamide (DMF) to prepare a 1 mM stock solution.

  • Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of various metal salts (e.g., CuCl₂, ZnCl₂, FeCl₃, NiCl₂, CoCl₂, etc.) in deionized water.

3. Fluorescence Measurement Protocol

  • Instrumentation: A fluorescence spectrophotometer is required.

  • Procedure:

    • In a quartz cuvette, place 2 mL of a suitable buffer solution (e.g., Tris-HCl, pH 7.4).

    • Add an appropriate aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 μM).

    • Record the initial fluorescence emission spectrum (e.g., from 400 nm to 600 nm) with an excitation wavelength of 380 nm.

    • Add incremental amounts of the Cu²⁺ stock solution to the cuvette.

    • After each addition, mix the solution thoroughly and wait for 1 minute to ensure the reaction reaches equilibrium.

    • Record the fluorescence emission spectrum after each addition.

    • For selectivity studies, repeat the experiment with other metal ion stock solutions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the fluorescent probe and the general experimental workflow.

G cluster_0 Signaling Pathway Probe Fluorescent Probe (Schiff Base Derivative) Complex Probe-Cu²⁺ Complex (Non-fluorescent) Probe->Complex + Cu²⁺ Fluorescence_On Fluorescence ON Probe->Fluorescence_On Free State Cu2 Cu²⁺ Ion Fluorescence_Off Fluorescence OFF Complex->Fluorescence_Off Complexation

Caption: Signaling mechanism of the "turn-off" fluorescent probe for Cu²⁺ detection.

G cluster_1 Experimental Workflow A Synthesize Schiff Base Probe from this compound B Prepare Stock Solutions (Probe and Metal Ions) A->B C Add Probe to Buffer Solution B->C D Record Initial Fluorescence C->D E Add Cu²⁺ (or other metal ions) D->E F Record Fluorescence Change E->F G Analyze Data (LOD, Selectivity, etc.) F->G

Caption: General experimental workflow for metal ion detection using the fluorescent probe.

While this compound itself is not a direct fluorescent probe for metal ions, it serves as a crucial and readily available starting material for the synthesis of highly effective and selective fluorescent sensors. The Schiff base derivatives of this compound, such as the one described for Cu²⁺ detection, offer a simple and sensitive method for the detection of specific metal ions in various applications, including environmental monitoring and biological research. The protocols and data presented here provide a foundation for researchers and scientists to utilize this class of compounds in their work.

Application of 2-(1H-benzo[d]imidazol-2-yl)aniline in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. Among its numerous derivatives, 2-(1H-benzo[d]imidazol-2-yl)aniline has emerged as a crucial pharmacophore in the design and synthesis of novel anticancer agents. Its structural resemblance to purine nucleotides allows it to interact with various biological targets implicated in cancer progression. This document provides a comprehensive overview of the application of this compound derivatives in oncology, detailing their synthesis, mechanisms of action, and protocols for their evaluation as potential cancer therapeutics.

Mechanism of Action

Derivatives of this compound exert their anticancer effects through multiple mechanisms, often targeting key cellular processes essential for tumor growth and survival. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial enzymes like topoisomerases and kinases.

  • Induction of Apoptosis: These compounds can trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Mechanistic studies have shown that they can modulate the expression of key apoptotic proteins, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade (caspase-9 and caspase-3), ultimately resulting in apoptosis.[1]

  • Cell Cycle Arrest: Many this compound derivatives have been shown to induce cell cycle arrest, predominantly at the G2/M phase.[1] This is often achieved by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. By arresting the cell cycle, these compounds prevent cancer cells from dividing and proliferating.

  • Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription. Certain benzimidazole derivatives act as topoisomerase I inhibitors, preventing the religation of single-strand breaks in DNA. This leads to the accumulation of DNA damage and ultimately triggers cell death.

  • Kinase Inhibition: Aberrant kinase activity is a hallmark of many cancers. Derivatives of this compound have been designed to target various oncogenic kinases, including those involved in cell signaling pathways that promote cell growth and survival.

Quantitative Data Summary

The anticancer activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized in the table below.

Compound IDCancer Cell LineIC50 (µM)Reference
3a₁ HepG2 (Liver)7.54[1]
SK-OV-3 (Ovarian)10.23[1]
NCI-H460 (Lung)9.87[1]
BEL-7404 (Liver)12.45[1]
Compound 2a MDA-MB-231 (Breast)165.02
Compound 4b HepG2 (Liver)4.8
A549 (Lung)56.9
Compound 4g HepG2 (Liver)5.1
A549 (Lung)53.2
Compound 6i HepG2 (Liver)7.82
MCF-7 (Breast)8.91
A549 (Lung)9.34
HCT116 (Colon)10.12
Cisplatin HepG2 (Liver)25.12[1]
5-FU HepG2 (Liver)31.98[1]

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of this compound derivatives involves the condensation of an o-phenylenediamine with a substituted 2-aminobenzoic acid or its corresponding aldehyde.

Example Protocol: Synthesis of 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline Derivatives

This protocol is adapted from the synthesis of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives.[1]

Step 1: Synthesis of 2-chloro-quinoline-3-carbaldehyde derivatives

  • To a solution of an appropriate acetanilide derivative (10 mmol) in N,N-dimethylformamide (DMF, 20 mL), add phosphorus oxychloride (POCl₃, 30 mmol) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 30 minutes and then heat to 80°C for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the 2-chloro-quinoline-3-carbaldehyde derivative.

Step 2: Synthesis of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives

  • To a solution of the 2-chloro-quinoline-3-carbaldehyde derivative (5 mmol) in methanol (25 mL), add an appropriate o-phenylenediamine derivative (5.5 mmol).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold methanol, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/petroleum ether).

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin or doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample.

  • Cell Lysis: Treat cancer cells with the test compound for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Anticancer Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of This compound Derivatives purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, HRMS) purification->characterization mtt MTT Assay (Cytotoxicity Screening) characterization->mtt ic50 IC50 Determination mtt->ic50 western Western Blot (Apoptosis Markers) ic50->western flow Flow Cytometry (Cell Cycle Analysis) ic50->flow topo Topoisomerase I Inhibition Assay ic50->topo

Caption: Experimental workflow for the development of anticancer agents.

signaling_pathway cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest cluster_topo DNA Damage drug This compound Derivative bcl2 Bcl-2 drug->bcl2 Downregulates bax Bax drug->bax Upregulates cdk CDK Inhibition drug->cdk topo1 Topoisomerase I Inhibition drug->topo1 cyto_c Cytochrome c Release bcl2->cyto_c Inhibits bax->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis g2m G2/M Arrest cdk->g2m g2m->apoptosis dna_damage DNA Strand Breaks topo1->dna_damage dna_damage->apoptosis

Caption: Signaling pathways targeted by benzimidazole derivatives.

References

Application Note: Protocol for Evaluating the Antimicrobial Activity of 2-(1H-benzo[d]imidazol-2-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Benzimidazole is a heterocyclic aromatic compound that serves as a crucial pharmacophore in medicinal chemistry due to its structural similarity to naturally occurring purine nucleoside bases.[1] This allows benzimidazole derivatives to readily interact with various biological systems, exhibiting a wide spectrum of activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[1][2][3] The 2-(1H-benzo[d]imidazol-2-yl)aniline scaffold, in particular, represents a promising class of compounds for the development of new antimicrobial agents.[4] The dramatic increase in drug-resistant microbes necessitates standardized protocols to evaluate novel compounds for their efficacy.[1]

This document provides detailed protocols for the systematic evaluation of the antimicrobial properties of this compound derivatives, focusing on three standard assays: Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the Zone of Inhibition test.

Experimental Workflow

The overall process for evaluating the antimicrobial activity involves preparing the test compounds and microbial cultures, performing the primary screening assays (MIC and Zone of Inhibition), and conducting a secondary assay (MBC) to determine bactericidal effects.

G cluster_prep Preparation Phase cluster_assays Screening & Evaluation Phase cluster_mic MIC Assay (Broth Microdilution) cluster_zoi Zone of Inhibition Assay (Disc Diffusion) cluster_mbc MBC Assay cluster_results Data Analysis prep_compound Prepare Stock Solutions of This compound Derivatives mic_serial Perform Serial Dilutions of Compound in 96-Well Plate prep_compound->mic_serial zoi_disc Apply Compound-Impregnated Disc prep_compound->zoi_disc prep_culture Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) mic_inoculate Inoculate with Microbial Suspension prep_culture->mic_inoculate zoi_plate Inoculate Agar Plate prep_culture->zoi_plate mic_serial->mic_inoculate mic_incubate Incubate (18-24h, 37°C) mic_inoculate->mic_incubate mic_read Read MIC Value (Lowest concentration with no visible growth) mic_incubate->mic_read mbc_plate Plate Aliquots from Clear MIC Wells onto Agar Plates mic_read->mbc_plate data_analysis Summarize Data & Compare (MIC, MBC, Zone Diameter) mic_read->data_analysis zoi_plate->zoi_disc zoi_incubate Incubate (18-24h, 37°C) zoi_disc->zoi_incubate zoi_measure Measure Zone Diameter (mm) zoi_incubate->zoi_measure zoi_measure->data_analysis mbc_incubate Incubate (24h, 37°C) mbc_plate->mbc_incubate mbc_read Read MBC Value (Lowest concentration with ≥99.9% killing) mbc_incubate->mbc_read mbc_read->data_analysis

Caption: Workflow for antimicrobial activity screening.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[5] The broth microdilution method is a widely used technique for determining MIC values.[6][7]

Materials:

  • This compound derivatives

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[6]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Spectrophotometer

  • Incubator (37°C)

  • Standardized microbial inoculum (0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL)

Protocol:

  • Compound Preparation: Prepare a stock solution of each derivative in DMSO. Dissolve the test compound in MHB to achieve twice the maximum concentration required for the test.[8]

  • Plate Setup: Add 100 µL of sterile MHB to wells in columns 2 through 11 of a 96-well plate. Add 200 µL of the compound solution (at 2x final concentration) to the wells in column 1.[9] Column 12 will serve as a sterility control (MHB only) and a growth control (MHB + inoculum).

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting. Repeat this process sequentially from column 2 to column 10. Discard the final 100 µL from column 10.[9] Column 11 serves as a growth control (no compound).

  • Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard.[7] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate all wells (except the sterility control in column 12) with 100 µL of the standardized bacterial inoculum. The final volume in each well will be 200 µL.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.[10]

  • Result Interpretation: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[11]

Minimum Bactericidal Concentration (MBC) Assay

The MBC test is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12]

Materials:

  • Results from the MIC assay

  • Nutrient agar plates

  • Sterile pipette tips and spreader

  • Incubator (37°C)

Protocol:

  • Plating: Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., from the MIC well and all wells with higher concentrations).[13]

  • Spreading: Spot-inoculate or spread the aliquot onto a fresh, appropriately labeled nutrient agar plate.[11]

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Result Interpretation: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12]

Zone of Inhibition Assay (Agar Disc-Diffusion Method)

This qualitative test, also known as the Kirby-Bauer test, assesses the effectiveness of an antimicrobial agent by measuring its ability to inhibit microbial growth on an agar surface.[10][14]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper discs (6 mm diameter)

  • Bacterial strains

  • Sterile swabs

  • Forceps

  • Incubator (37°C)

  • Ruler or calipers

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the bacterial suspension, remove excess liquid by pressing it against the inside of the tube, and swab the entire surface of an MHA plate to ensure uniform growth. Rotate the plate 90 degrees and swab again to create a confluent lawn of bacteria.[15]

  • Disc Preparation and Application: Impregnate sterile paper discs with a known concentration of the this compound derivative solution. Allow the solvent to evaporate. Using sterile forceps, place the discs onto the inoculated agar surface, pressing gently to ensure full contact.[10]

  • Controls: Place a disc impregnated with the solvent (e.g., DMSO) as a negative control and a disc with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[14]

  • Result Interpretation: After incubation, measure the diameter of the clear zone of no growth around each disc in millimeters (mm). A larger zone of inhibition generally indicates greater antimicrobial potency.[15]

Data Presentation

Quantitative data from the antimicrobial assays should be summarized in a clear and organized manner to facilitate comparison between different derivatives and standard drugs.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound IDTest MicroorganismMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)
Derivative 1 S. aureus ATCC 25923163218
E. coli ATCC 25922326414
C. albicans ATCC 1023181620
Derivative 2 S. aureus ATCC 2592381622
E. coli ATCC 25922163217
C. albicans ATCC 102314825
Ciprofloxacin S. aureus ATCC 259231230
(Standard)E. coli ATCC 259220.5135
Fluconazole C. albicans ATCC 102312428
(Standard)

Data shown are representative examples and not actual experimental results.

Proposed Mechanism of Action

Benzimidazole derivatives are known to exert their antimicrobial effects through various mechanisms. One proposed pathway involves the inhibition of key enzymes essential for microbial survival and replication, such as DNA gyrase.[16] Inhibition of DNA gyrase prevents the relaxation of supercoiled DNA, a critical step for DNA replication and transcription, ultimately leading to bacterial cell death.

G compound This compound Derivative target Bacterial DNA Gyrase compound->target Binds to & Inhibits process1 DNA Supercoiling Relaxation target->process1 target->process1 Blocks process2 DNA Replication & Transcription process1->process2 outcome1 Inhibition of DNA Synthesis process2->outcome1 outcome2 Bacterial Cell Death outcome1->outcome2

Caption: Proposed mechanism of action via DNA gyrase inhibition.

References

Use of 2-(1H-benzo[d]imidazol-2-yl)aniline as a ligand in catalytic reactions

Application Notes and Protocols for 2-(1H-benzo[d]imidazol-2-yl)aniline-Based Chemosensors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of 2-(1H-benzo[d]imidazol-2-yl)aniline and its derivatives as fluorescent chemosensors. The protocols outlined below are intended to serve as a detailed reference for the detection and quantification of various analytes, with a focus on metal ions.

Synthesis of this compound-Based Chemosensors

The foundational structure, this compound, serves as a versatile platform for the development of a wide array of chemosensors. Its synthesis and subsequent functionalization are critical steps in creating sensors with high selectivity and sensitivity for specific analytes.

Synthesis of the Core Moiety: this compound

A reliable method for the synthesis of the core benzimidazole structure involves the condensation of o-phenylenediamine with anthranilic acid.

Protocol 1: Synthesis of this compound

  • Materials: o-phenylenediamine, anthranilic acid, toluene.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (5 mmol, 0.54 g) and anthranilic acid (7 mmol, 0.96 g) in 10 mL of toluene.[1]

    • Heat the reaction mixture to reflux at a controlled temperature of 85-95 °C for 9 hours.[1]

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature overnight.

    • The product will crystallize out of the solution. Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold toluene and air-dry to obtain pure this compound.[1]

Functionalization for Specific Analyte Detection

The this compound core can be functionalized to create chemosensors for specific analytes. A common approach is the formation of Schiff bases by reacting the aniline group with various aldehydes. This modular synthesis allows for the fine-tuning of the sensor's electronic properties and binding affinity.

Protocol 2: General Synthesis of Schiff Base Derivatives

  • Materials: this compound, substituted aldehyde (e.g., salicylaldehyde, naphthaldehyde), ethanol or methanol.

  • Procedure:

    • Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask.

    • Add a solution of the desired aldehyde (1.1 mmol) in 10 mL of ethanol to the flask.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After cooling, the Schiff base product will precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Application in Analyte Detection: Experimental Protocols

The synthesized chemosensors can be employed for the sensitive and selective detection of various analytes, primarily metal ions, through fluorescence spectroscopy.

Preparation of Stock Solutions
  • Chemosensor Stock Solution: Prepare a stock solution of the synthesized chemosensor (e.g., 1 mM) in a suitable solvent such as DMSO or acetonitrile.

  • Analyte Stock Solutions: Prepare stock solutions of the metal salts (e.g., ZnCl₂, CuCl₂, CoCl₂, Al(NO₃)₃) in deionized water or an appropriate buffer. The concentration will depend on the desired titration range (typically 1-10 mM).

General Protocol for Fluorescence Titration

This protocol outlines the general procedure for evaluating the sensing performance of a chemosensor towards a specific analyte.

  • Instrumentation: A fluorescence spectrophotometer.

  • Procedure:

    • In a series of quartz cuvettes, place a fixed volume of the chemosensor working solution (e.g., 2 mL of a 10 µM solution in a suitable buffer like HEPES or Tris-HCl).

    • To each cuvette, add increasing volumes of the analyte stock solution to achieve the desired final concentrations.

    • Ensure the total volume in each cuvette is constant by adding the same buffer.

    • Incubate the solutions for a specific period (e.g., 5-30 minutes) to allow for complexation.[2]

    • Record the fluorescence emission spectrum at a predetermined excitation wavelength.

    • Plot the fluorescence intensity at the emission maximum against the analyte concentration.

Determination of Detection Limit (LOD)

The limit of detection can be calculated using the following equation:

LOD = 3σ / k

Where:

  • σ is the standard deviation of the blank measurement (fluorescence of the chemosensor in the absence of the analyte).

  • k is the slope of the linear calibration plot of fluorescence intensity versus analyte concentration at low concentrations.

Data Presentation: Performance of Benzimidazole-Based Chemosensors

The performance of various this compound-based chemosensors is summarized in the tables below, providing a comparative overview of their key sensing parameters.

Table 1: Performance Data for Metal Ion Chemosensors

Chemosensor DerivativeAnalyteDetection Limit (µM)Binding Constant (Kₐ, M⁻¹)Signaling MechanismSolvent SystemReference
BMHM (Schiff base)Zn²⁺0.1487.99 x 10⁴CHEFEthanol-Water (1:1, v/v)[3][4]
DQBM-BCo²⁺3.56-PETDMF[2]
Sensor 1Fe²⁺1.18-ColorimetricAqueous[5]
Sensor 1Fe³⁺1.21-ColorimetricAqueous[5]
Sensor 1Zn²⁺1.05-'OFF-ON' FluorescenceAqueous[5]

Signaling Pathways and Mechanisms

The detection mechanism of these chemosensors is primarily based on the modulation of their fluorescence properties upon binding with the analyte. The most common signaling pathways are Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Intramolecular Charge Transfer (ICT).

Photoinduced Electron Transfer (PET)

In a PET sensor, the fluorophore is linked to a receptor unit containing a heteroatom with a lone pair of electrons. In the "OFF" state, the fluorescence is quenched due to the transfer of an electron from the receptor to the excited fluorophore. Upon binding of an analyte, the lone pair of electrons on the receptor is engaged, inhibiting the PET process and leading to a "turn-on" of fluorescence.

PET_Mechanism cluster_off Fluorescence OFF (PET) cluster_on Fluorescence ON Fluorophore_Excited Fluorophore* Receptor_Ground Receptor Fluorophore_Excited->Receptor_Ground e⁻ transfer Fluorophore_Ground Fluorophore Fluorophore_Excited->Fluorophore_Ground Non-radiative decay Receptor_Analyte Receptor-Analyte Receptor_Oxidized Receptor•+ Fluorophore_Excited_Bound Fluorophore* Fluorophore_Ground_Bound Fluorophore Fluorophore_Excited_Bound->Fluorophore_Ground_Bound Fluorescence Analyte Analyte

Caption: Photoinduced Electron Transfer (PET) signaling mechanism.

Chelation-Enhanced Fluorescence (CHEF)

In CHEF-based sensors, the fluorophore itself contains a binding site for the analyte. In the unbound state, the fluorescence is often low due to processes like C=N isomerization in Schiff bases, which provides a non-radiative decay pathway. Upon chelation with a metal ion, the molecule becomes more rigid, restricting these non-radiative processes and leading to a significant enhancement of fluorescence.

Caption: Chelation-Enhanced Fluorescence (CHEF) signaling mechanism.

Intramolecular Charge Transfer (ICT)

ICT sensors typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, resulting in a charge-separated excited state. The binding of an analyte to either the donor or acceptor moiety can alter the energy of this ICT state, leading to a shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity.

ICT_Mechanism cluster_unbound Unbound Sensor cluster_bound Analyte-Bound Sensor Ground_State Donor-π-Acceptor (S₀) Excited_State Donor⁺-π-Acceptor⁻ (S₁) (ICT State) Ground_State->Excited_State hν (Excitation) Ground_State_Bound Donor-π-Acceptor-Analyte (S₀) Excited_State->Ground_State Fluorescence (λ₁) Excited_State_Bound Donor⁺-π-Acceptor⁻-Analyte (S₁) (Altered ICT State) Ground_State_Bound->Excited_State_Bound hν (Excitation) Excited_State_Bound->Ground_State_Bound Fluorescence (λ₂) Analyte Analyte

Caption: Intramolecular Charge Transfer (ICT) signaling mechanism.

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and application of this compound-based chemosensors.

Workflow cluster_synthesis Synthesis cluster_application Application Start Starting Materials (o-phenylenediamine, anthranilic acid) Core_Synthesis Synthesis of This compound Start->Core_Synthesis Functionalization Functionalization (e.g., Schiff Base Formation) Core_Synthesis->Functionalization Purification Purification and Characterization (NMR, MS) Functionalization->Purification Stock_Prep Preparation of Stock Solutions (Chemosensor, Analytes) Purification->Stock_Prep Characterized Chemosensor Titration Fluorescence Titration Stock_Prep->Titration Data_Acquisition Data Acquisition (Fluorescence Spectra) Titration->Data_Acquisition Data_Analysis Data Analysis (LOD, Binding Constant) Data_Acquisition->Data_Analysis

Caption: General workflow for chemosensor synthesis and application.

References

Application Notes and Protocols: In Vitro Cytotoxicity of 2-(1H-benzo[d]imidazol-2-yl)aniline Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of various pharmacologically active agents. The fusion of a benzene ring with imidazole endows this scaffold with a versatile binding capability, particularly towards various biomolecules. When complexed with metal ions, derivatives of 2-(1H-benzo[d]imidazol-2-yl)aniline can exhibit enhanced biological activities, including potent anticancer properties. These metal complexes are explored as potential chemotherapeutic agents due to their ability to induce cancer cell death, often with greater efficacy than the uncomplexed ligands. This document provides an overview of their cytotoxic activity, a detailed protocol for its assessment using the MTT assay, and visual representations of the experimental workflow and a potential mechanism of action.

Data Presentation: In Vitro Cytotoxicity (IC₅₀ Values)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various metal complexes derived from or structurally related to this compound against several human cancer cell lines. Lower IC₅₀ values indicate higher cytotoxic potency.

Complex/CompoundMetal IonCancer Cell LineIC₅₀ (µM)Reference
Copper Complex of HL¹ Schiff Base with 2-MercaptobenzothiazoleCu(II)A-549 (Lung)10.9Design, Synthesis, Characterization and Anticancer Evaluation of Novel Mixed Complexes...[1][2][3]
Copper Complex of HL¹ Schiff Base with 2-MercaptobenzothiazoleCu(II)Caco-2 (Colorectal)15.7Design, Synthesis, Characterization and Anticancer Evaluation of Novel Mixed Complexes...[1][2][3]
Copper Complex of HL² Schiff Base with 2-AminobenzothiazoleCu(II)A-549 (Lung)12.4Design, Synthesis, Characterization and Anticancer Evaluation of Novel Mixed Complexes...[1][2][3]
Platinum complex of (1H-benzimidazol-2-ylmethyl)-N-phenyl aminePt(II)Breast Cancer12.4Structural and in vitro cytotoxicity studies on 1H-benzimidazol-2-ylmethyl- N-phenyl amine...[4][5]
Zinc complex --INVALID-LINK--₂Zn(II)MCF-7 (Breast)2.9Zinc(ii) complexes containing bis-benzimidazole derivatives as a new class of apoptosis inducers...[6]
Cisplatin (Reference Drug)Pt(II)Breast Cancer9.91Structural and in vitro cytotoxicity studies on 1H-benzimidazol-2-ylmethyl- N-phenyl amine...[4][5]

Note: HL¹ and HL² are Schiff bases derived from the condensation of 2-(1H-benzimizadol-2-yl)aniline with salicylaldehyde and 2-hydroxy-1-naphthaldehyde, respectively. Other listed complexes are based on structurally similar benzimidazole ligands.

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[7][8][9] It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Materials and Reagents:

  • Cancer cell lines (e.g., A-549, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Test compounds (metal complexes) and a reference drug (e.g., Cisplatin)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT reagent (5 mg/mL in sterile PBS)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader (ELISA reader) capable of measuring absorbance at ~570 nm

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension in a complete culture medium to a density of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare stock solutions of the test metal complexes and reference drug in DMSO.

    • Create a series of dilutions of each compound in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and non-toxic (typically ≤ 0.5%).

    • After 24 hours of incubation, carefully remove the old medium from the wells.

    • Add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include wells for "untreated control" (cells with medium only) and "vehicle control" (cells with medium containing the same concentration of DMSO as the treated wells).

    • Incubate the plate for another 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay and Measurement:

    • After the incubation period, add 20 µL of the MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes on a plate shaker to ensure complete dissolution.

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = [(OD of Treated Cells) / (OD of Untreated Control Cells)] x 100

    • Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using non-linear regression analysis.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis A Seed Cells in 96-Well Plate B Incubate for 24h (Cell Adhesion) A->B D Treat Cells with Complexes (Incubate 48-72h) B->D C Prepare Serial Dilutions of Metal Complexes C->D E Add MTT Reagent (Incubate 3-4h) D->E F Solubilize Formazan Crystals with DMSO E->F G Measure Absorbance (570 nm) F->G H Calculate % Viability & Determine IC50 G->H

Workflow for the MTT in vitro cytotoxicity assay.
Proposed Signaling Pathway Diagram

Many benzimidazole-based metal complexes are believed to exert their anticancer effects by inducing DNA damage, which subsequently activates intrinsic apoptosis pathways. The diagram below illustrates a simplified, plausible mechanism involving the p53 tumor suppressor protein.

G compound Benzimidazole Metal Complex dna Nuclear DNA compound->dna Induces DNA Damage p53 p53 Activation (Phosphorylation) dna->p53 Activates bax Bax (Pro-apoptotic) p53->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Downregulates mito Mitochondrion bax->mito Promotes Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 (Effector Caspase) cas9->cas3 apoptosis Apoptosis (Programmed Cell Death) cas3->apoptosis

p53-mediated apoptotic pathway induced by metal complexes.

References

Troubleshooting & Optimization

Common problems in the synthesis of 2-(1H-benzo[d]imidazol-2-yl)aniline and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 2-(1H-benzo[d]imidazol-2-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method is the condensation reaction between o-phenylenediamine and anthranilic acid. This reaction is typically carried out in a suitable solvent at elevated temperatures, often with a dehydrating agent or catalyst. Variations of this method, known as the Phillips benzimidazole synthesis, may utilize different reaction conditions, such as high-temperature melt condensation or the use of polyphosphoric acid (PPA) as both a solvent and a catalyst.[1] Milder, more recent methods aim to avoid harsh conditions by using catalysts like alumina-methanesulfonic acid (AMA) or by employing microwave-assisted synthesis.[2]

Q2: What are the expected yield and purity for this synthesis?

A2: The yield and purity of this compound can vary significantly depending on the chosen synthetic route and reaction conditions. Reported yields can range from moderate to high, with some optimized procedures achieving yields of over 80%.[3] Purity is often assessed by spectroscopic methods (NMR, IR, Mass Spectrometry) and chromatography (TLC, HPLC). The final product is typically a solid, and its melting point can be a good indicator of purity.

Q3: What are the key starting materials and reagents?

A3: The primary starting materials are o-phenylenediamine and anthranilic acid. Depending on the specific protocol, other reagents may include:

  • Solvents: Toluene, ethanol, or in some cases, no solvent (melt conditions).

  • Catalysts/Dehydrating Agents: Polyphosphoric acid (PPA), hydrochloric acid, or milder catalysts like ammonium chloride.[4]

  • Purification Solvents: Ethanol, methanol, dichloromethane, and petroleum ether for recrystallization or column chromatography.[1][5]

Q4: How can I confirm the identity and purity of my synthesized product?

A4: A combination of analytical techniques is recommended for comprehensive characterization:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure and identify any impurities.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.[3]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using TLC. If the starting materials are still present, consider extending the reaction time or cautiously increasing the temperature.
Degradation of Starting Materials: o-phenylenediamine is susceptible to oxidation and can decompose at very high temperatures or under harsh acidic conditions.[2][6]Use high-quality, purified starting materials. Consider using o-phenylenediamine dihydrochloride to reduce colored impurities.[5] Employ milder reaction conditions where possible.
Inefficient Dehydration: The condensation reaction produces water, which can inhibit the reaction if not effectively removed.If using a solvent like toluene, use a Dean-Stark apparatus to remove water azeotropically. When using acidic catalysts like PPA, ensure it is sufficiently concentrated to act as a dehydrating agent.
Presence of Multiple Spots on TLC (Impure Product) Side Reactions: Formation of disubstituted benzimidazoles or other byproducts. The reaction of o-phenylenediamine with aldehydes can sometimes yield both mono- and di-substituted products.[7][8]Optimize the stoichiometry of the reactants. A slight excess of one reactant may favor the formation of the desired product. Purify the crude product using column chromatography or recrystallization.
Unreacted Starting Materials: The reaction has not gone to completion.As with low yield, extend the reaction time or adjust the temperature. Unreacted starting materials can often be removed during purification.
Formation of Colored Impurities: Oxidation of o-phenylenediamine or other aromatic components.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Purify the product by recrystallization, possibly with the addition of activated charcoal to remove colored impurities.
Difficulty in Product Isolation and Purification Product is an Oily Residue: This may indicate the presence of impurities or residual solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, purify by column chromatography. Ensure all solvent is removed under vacuum.
Product is Insoluble: The product may have low solubility in the chosen recrystallization solvent.Test the solubility of the crude product in a range of solvents to find a suitable one for recrystallization. A solvent pair system (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.
Co-precipitation of Impurities: Impurities may crystallize along with the desired product.Perform multiple recrystallizations to improve purity. Column chromatography is often the most effective method for separating closely related compounds.

Experimental Protocols

Method 1: Condensation in Toluene

This method, adapted from a procedure for similar benzimidazole derivatives, offers a relatively high yield and avoids the use of harsh acids.[3]

Materials:

  • o-Phenylenediamine

  • Anthranilic acid

  • Toluene

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-phenylenediamine (1 equivalent) and anthranilic acid (1.2 equivalents) in toluene.

  • Heat the mixture to reflux (approximately 85-95°C) with vigorous stirring.

  • Maintain the reflux for 9-12 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of the limiting starting material), allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, remove the toluene under reduced pressure.

  • Purify the crude solid by recrystallization from ethanol to obtain this compound as a crystalline solid.

Method 2: Synthesis using Polyphosphoric Acid (PPA)

This is a more traditional and often robust method.

Materials:

  • o-Phenylenediamine

  • Anthranilic acid

  • Polyphosphoric acid (PPA)

  • Aqueous sodium hydroxide solution (10%)

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add o-phenylenediamine (1 equivalent) and anthranilic acid (1.1 equivalents) to polyphosphoric acid.

  • Heat the mixture to 150-160°C with efficient stirring for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to below 100°C and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a 10% aqueous sodium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath as the neutralization is exothermic.

  • The crude product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Purify the crude product by recrystallization from ethanol.

Quantitative Data Summary

MethodKey ReagentsTemperature (°C)Time (h)Reported Yield (%)Reference
Condensation in Tolueneo-Phenylenediamine, Anthranilic acid85-95983.4[3]
Polyphosphoric Acido-Phenylenediamine, 4-Aminobenzoic acid200270[4]
Ammonium Chloride in Ethanolo-Phenylenediamine, Aromatic acid80-90-72-90[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Start reactants Combine o-phenylenediamine and anthranilic acid in solvent start->reactants heat Heat to reflux (e.g., 85-95°C in Toluene) reactants->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temperature monitor->cool isolate Isolate crude product (filtration or solvent removal) cool->isolate purify Purify by recrystallization or column chromatography isolate->purify characterize Characterize final product (NMR, IR, MS, MP) purify->characterize end End characterize->end

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_low_yield Low Yield cluster_impure_product Impure Product (Multiple TLC Spots) problem Problem Encountered cause1 Incomplete Reaction problem->cause1 Is starting material present? cause2 Starting Material Degradation problem->cause2 Is there evidence of charring? cause3 Side Reactions problem->cause3 Are there unexpected spots? cause4 Unreacted Starting Materials problem->cause4 Are starting material spots visible? solution1 Extend reaction time/ Increase temperature cause1->solution1 solution2 Use high-purity reagents/ Milder conditions cause2->solution2 solution3 Optimize stoichiometry/ Purify (chromatography) cause3->solution3 solution4 Extend reaction time/ Purify cause4->solution4

Caption: Logical relationships for troubleshooting common synthesis problems.

References

Technical Support Center: Purification of 2-(1H-benzo[d]imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 2-(1H-benzo[d]imidazol-2-yl)aniline. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guides

Encountering issues during the purification of this compound is common. This guide addresses potential problems, their likely causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Product Oiling Out During Recrystallization The solvent may be too nonpolar, or the solution is cooling too rapidly. The crude product may also have a high impurity level, leading to a significant depression of the melting point.- Add a more polar co-solvent (e.g., a small amount of methanol to an ethyl acetate solution).- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform a pre-purification step, such as a wash with a suitable solvent, to remove some impurities before recrystallization.
Poor Separation in Column Chromatography The chosen eluent system may not have the optimal polarity. The column might be overloaded with the crude product. The silica gel could be of an inappropriate mesh size.- Perform thin-layer chromatography (TLC) with various solvent systems (e.g., ethyl acetate/petroleum ether, dichloromethane/methanol) to determine the optimal eluent for separation.[1][2]- Reduce the amount of crude product loaded onto the column.- Use a higher mesh size silica gel for better resolution.
Co-elution of Impurities with the Product Impurities may have similar polarity to the desired compound.- Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.- Consider using a different stationary phase, such as alumina, or a different chromatographic technique like preparative HPLC.
Low Recovery After Purification The product may be partially soluble in the recrystallization solvent at low temperatures. The compound might be adsorbing irreversibly to the silica gel in column chromatography.- For recrystallization, minimize the amount of hot solvent used to dissolve the crude product.- For column chromatography, adding a small percentage of a more polar solvent (e.g., triethylamine for basic compounds) to the eluent can help reduce tailing and improve recovery.
Presence of Starting Materials in the Final Product The initial reaction may not have gone to completion.- Monitor the reaction progress using TLC to ensure all starting material is consumed.- If the starting material has a significantly different polarity, it can be removed by column chromatography.
Discoloration of the Purified Product The compound may be susceptible to oxidation or degradation.- Perform purification steps under an inert atmosphere (e.g., nitrogen or argon).- Store the purified product under inert gas and protect it from light.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: Recrystallization from ethanol is a frequently cited and effective method for the purification of this compound.[3] Column chromatography using silica gel is also a common alternative for achieving high purity.[1][4]

Q2: What are the typical solvents used for the recrystallization of this compound?

A2: Ethanol is the most commonly reported solvent for the recrystallization of this compound.[3] Depending on the impurities, other solvent systems such as ethanol/water mixtures may also be effective.

Q3: What stationary and mobile phases are recommended for column chromatography of this compound?

A3: Silica gel is the standard stationary phase. For the mobile phase, a mixture of a nonpolar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate is often used.[1] Another common system is dichloromethane and methanol.[4] The optimal ratio should be determined by TLC analysis.

Q4: What are the potential process-related impurities in the synthesis of this compound?

A4: Process-related impurities can arise from unreacted starting materials or side reactions. For instance, in syntheses involving the condensation of o-phenylenediamine with 2-aminobenzoic acid, residual starting materials could be present. Side products from over-oxidation or incomplete cyclization may also be impurities.[5]

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques. Thin-layer chromatography (TLC) can indicate the presence of impurities. High-performance liquid chromatography (HPLC) provides a quantitative measure of purity. Spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry are essential for structural confirmation and can also reveal the presence of impurities.[6]

Experimental Protocols

Recrystallization from Ethanol

This protocol describes a standard procedure for the purification of crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of ethanol to the flask, just enough to create a slurry.

  • Gently heat the mixture on a hot plate with stirring.

  • Add small portions of hot ethanol until the solid completely dissolves. Avoid adding excess solvent.

  • Once dissolved, remove the flask from the hot plate and allow it to cool slowly to room temperature.

  • Crystal formation should be observed as the solution cools.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualization of the Purification Workflow

The following diagram illustrates the general workflow for the purification of crude this compound.

Purification_Workflow Crude Crude Product Dissolution Dissolution in Minimal Hot Ethanol Crude->Dissolution Cooling Slow Cooling to Room Temperature Dissolution->Cooling Crystallization Crystallization Cooling->Crystallization IceBath Cooling in Ice Bath Crystallization->IceBath Filtration Vacuum Filtration IceBath->Filtration Washing Washing with Cold Ethanol Filtration->Washing Drying Drying Under Vacuum Washing->Drying PureProduct Pure Product Drying->PureProduct

Caption: Recrystallization workflow for this compound.

References

Technical Support Center: Troubleshooting Fluorescence Quenching in Benzimidazole-Based Probes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) regarding fluorescence quenching in benzimidazole-based probes.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why is the fluorescence of my benzimidazole-based probe significantly lower than expected?

Several factors can lead to diminished fluorescence intensity. These include:

  • Photoinduced Electron Transfer (PET): This is a common intrinsic quenching mechanism in many benzimidazole probes. The fluorescence of the fluorophore can be quenched by an electron transfer process from an electron-rich part of the molecule, such as a tertiary amine, to the excited state of the fluorophore. The efficiency of PET is highly dependent on the solvent's polarity and the probe's conformation.

  • Aggregation-Caused Quenching (ACQ): At high concentrations, benzimidazole probes can form aggregates, leading to self-quenching and a decrease in fluorescence. This is particularly prevalent in aqueous solutions due to the hydrophobic nature of the benzimidazole core.

  • Environmental Factors: The fluorescence of benzimidazole derivatives is often sensitive to the local environment. Changes in pH, solvent polarity, and the presence of specific ions can significantly impact fluorescence intensity. For instance, protonation of the benzimidazole ring or associated functional groups can alter the electronic properties and lead to quenching.

  • Presence of Quenchers: External quenching agents in your sample, such as molecular oxygen, heavy atoms, or certain metal ions, can deactivate the excited state of your probe.

Troubleshooting Steps:

  • Optimize Probe Concentration: Perform a concentration-dependent study to identify the optimal concentration range where fluorescence is maximal and aggregation is minimized.

  • Solvent Selection: Evaluate the probe's fluorescence in different solvents with varying polarities to assess the potential for PET. A significant increase in fluorescence in more viscous or less polar solvents may indicate PET is occurring.

  • pH Optimization: Determine the pH profile of your probe's fluorescence to identify the optimal pH range for your experiments.

  • Degas Solutions: If quenching by molecular oxygen is suspected, degas your solutions before measurements.

  • Purify Your Sample: Ensure your sample is free from potential quenching impurities.

2. My probe's fluorescence is quenched upon binding to my target. What could be the cause?

This is often the desired outcome for "turn-off" or "light-up" probes. The quenching mechanism upon target binding can be due to:

  • Förster Resonance Energy Transfer (FRET): If the target molecule has an overlapping absorption spectrum with the emission spectrum of your benzimidazole probe, energy can be transferred from the excited probe (donor) to the target (acceptor), resulting in quenched probe fluorescence and potentially sensitized acceptor fluorescence.

  • Conformational Changes: Binding to the target can induce a conformational change in the probe, bringing a quenching moiety into proximity with the fluorophore.

  • Changes in the Local Environment: The binding pocket of the target may be more polar or contain quenching residues (e.g., tryptophan, tyrosine) that can interact with the excited state of the probe.

Experimental Workflow to Investigate Quenching Mechanism

G cluster_0 Initial Observations cluster_1 Mechanism Investigation cluster_2 Conclusion A Fluorescence Quenching Observed B UV-Vis Absorption Spectra A->B C Fluorescence Emission Spectra A->C D Time-Resolved Fluorescence A->D E Control Experiments A->E F Analyze Spectral Overlap B->F C->F H Dynamic vs. Static Quenching? D->H I Investigate Environmental Effects E->I G Calculate FRET Efficiency F->G Overlap Integral > 0 J FRET Confirmed G->J K PET or other Static Quenching H->K Lifetime Unchanged L Dynamic (Collisional) Quenching H->L Lifetime Decreases M Solvent/pH Effects I->M

Caption: Workflow for investigating fluorescence quenching mechanisms.

3. How can I differentiate between static and dynamic quenching?

Static and dynamic quenching can be distinguished by examining their effects on the fluorescence lifetime of the probe.

  • Static Quenching: Involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. This reduces the number of fluorophores available for excitation, leading to a decrease in fluorescence intensity without changing the fluorescence lifetime of the uncomplexed fluorophores.

  • Dynamic (Collisional) Quenching: Occurs when the quencher collides with the fluorophore in its excited state, causing it to return to the ground state without emitting a photon. This process shortens the fluorescence lifetime.

Troubleshooting Decision Tree

G A Fluorescence Quenching Observed B Measure Fluorescence Lifetime A->B C Lifetime Decreases B->C Yes D Lifetime is Unchanged B->D No E Dynamic (Collisional) Quenching C->E F Static Quenching (e.g., PET, ground-state complex) D->F

Caption: Decision tree for differentiating quenching types.

Quantitative Data Summary

Table 1: Influence of Environmental Factors on Benzimidazole Probe Fluorescence

ParameterCondition AFluorescence Intensity (a.u.)Condition BFluorescence Intensity (a.u.)Reference
pH pH 5.0150pH 9.0850
Solvent Polarity Dioxane920Water80
Viscosity Methanol200Glycerol1200
Concentration 1 µM100050 µM300 (ACQ)

Note: The values presented are illustrative and will vary depending on the specific benzimidazole probe.

Experimental Protocols

Protocol 1: Synthesis of a Simple Benzimidazole-Based Fluorescent Probe

This protocol describes the synthesis of a 2-substituted benzimidazole derivative, a common scaffold for fluorescent probes.

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol.

  • Aldehyde Addition: Add the desired aromatic aldehyde (1.0 eq) to the solution.

  • Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of solution.

  • Purification: Collect the precipitate by filtration and wash with cold ethanol. If necessary, purify further by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Evaluation of pH-Dependent Fluorescence

  • Buffer Preparation: Prepare a series of buffer solutions with a wide range of pH values (e.g., pH 2 to 12).

  • Probe Solution: Prepare a stock solution of the benzimidazole probe in a suitable organic solvent (e.g., DMSO).

  • Sample Preparation: In a series of cuvettes, add the buffer solution and then a small aliquot of the probe stock solution to reach the desired final concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the pH and fluorescence.

  • Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. Record the fluorescence intensity at the emission maximum.

  • Data Analysis: Plot the fluorescence intensity as a function of pH to determine the probe's pH-dependent fluorescence profile.

Signaling Pathway Visualization

G Probe Benzimidazole Probe (Fluorescent) Quenched_Complex Probe-Target Complex (Quenched Fluorescence) Probe->Quenched_Complex Binding Target Target Molecule (e.g., Protein, Analyte) Target->Quenched_Complex Signal_Output Decreased Fluorescence Signal Quenched_Complex->Signal_Output Quenching (e.g., PET, FRET)

Caption: Generalized signaling pathway for a "turn-off" probe.

Strategies to enhance the selectivity of 2-(1H-benzo[d]imidazol-2-yl)aniline-based sensors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the selectivity of 2-(1H-benzo[d]imidazol-2-yl)aniline-based sensors.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that can be leveraged to improve the selectivity of this compound-based sensors?

A1: The selectivity of these sensors can be enhanced primarily through two mechanisms:

  • Steric Hindrance: Introducing bulky functional groups near the binding site can physically block the interaction of non-target molecules that have a different size or shape from the intended analyte.

  • Electronic Effects: Modifying the electron density of the benzimidazole or aniline rings by adding electron-donating or electron-withdrawing groups can fine-tune the binding affinity for the target analyte. This can alter the sensor's photophysical properties, such as promoting Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) processes upon selective binding.

Q2: How does the substitution position on the aniline or benzimidazole ring affect sensor selectivity?

A2: The position of substituent groups is critical. For instance, substitution at the ortho position of the aniline ring can create a more defined binding pocket, enhancing shape-selective recognition. Substitution on the benzimidazole N-H site can modulate the acidity and hydrogen-bonding capability of the sensor, which is crucial for recognizing specific analytes.

Q3: What role does the solvent system play in the selectivity of these sensors?

A3: The choice of solvent is crucial as it can influence both the sensor's conformation and its interaction with the analyte. A solvent's polarity, viscosity, and hydrogen-bonding capacity can affect the ground and excited states of the fluorophore, thereby altering the signal output. It is essential to screen a range of solvents to find the optimal system that maximizes the selective response to the target analyte while minimizing background signal and interference.

Q4: Can pH be used to modulate the selectivity of these sensors?

A4: Yes, pH is a key parameter for optimizing selectivity. The this compound core contains multiple protonatable and deprotonatable sites. Changes in pH can alter the protonation state of the sensor, which in turn affects its binding affinity and photophysical properties. By carefully controlling the pH of the assay medium, you can often find a window where the sensor interacts preferentially with the target analyte over other interfering species.

Troubleshooting Guide

Problem 1: My sensor exhibits poor selectivity, responding to multiple structurally similar analytes.

  • Possible Cause 1: Insufficiently defined binding pocket.

    • Solution: Introduce bulky substituents, such as tert-butyl or phenyl groups, at positions adjacent to the proposed binding site on the aniline or benzimidazole rings. This can create steric hindrance that physically prevents larger or differently shaped interferents from binding effectively.

  • Possible Cause 2: Non-specific electrostatic interactions.

    • Solution: Modify the electronic properties of the sensor. Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) can decrease the pKa of the benzimidazole N-H, potentially leading to more specific hydrogen-bonding interactions. Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can enhance interactions with electron-deficient analytes.

  • Workflow for Troubleshooting Poor Selectivity:

G cluster_0 Troubleshooting Workflow: Poor Selectivity start Poor Selectivity Observed q1 Are interferents structurally similar to the target? start->q1 strategy1 Strategy 1: Introduce Steric Hindrance (e.g., bulky ortho-substituents) q1->strategy1 Yes q2 Is binding pH-dependent? q1->q2 No retest Synthesize Modified Sensor and Re-evaluate Selectivity strategy1->retest strategy2 Strategy 2: Modulate Electronic Effects (e.g., add EWG/EDG) strategy2->retest q2->strategy2 No strategy3 Strategy 3: Optimize Assay pH q2->strategy3 Yes strategy3->retest end Selectivity Enhanced retest->end

Caption: Workflow for diagnosing and improving poor sensor selectivity.

Problem 2: The fluorescence signal of my sensor is weak or unstable.

  • Possible Cause 1: Aggregation-Caused Quenching (ACQ).

    • Solution: The planar structure of the benzimidazole core can lead to π-π stacking and aggregation in aqueous solutions, which quenches fluorescence. Try decreasing the sensor concentration, or introduce solubilizing groups (e.g., sulfonate, polyethylene glycol) to the sensor scaffold to improve its solubility and reduce aggregation.

  • Possible Cause 2: Photo-bleaching.

    • Solution: Reduce the intensity or duration of the excitation light. Ensure the sample is freshly prepared and stored in the dark. You can also incorporate photostabilizing agents into your buffer system if the application allows.

  • Possible Cause 3: Inefficient signaling mechanism.

    • Solution: The chosen fluorophore core may not be optimal. Consider modifying the core to a more rigid or photostable platform. For example, extending the π-conjugation system can sometimes increase the quantum yield.

Problem 3: I am observing high background fluorescence, which lowers the signal-to-noise ratio.

  • Possible Cause 1: Intrinsic fluorescence of the sensor in its 'off' state.

    • Solution: Enhance the efficiency of the quenching mechanism in the unbound state. For Photoinduced Electron Transfer (PET) based sensors, this can be achieved by tuning the redox potentials of the donor and acceptor moieties to ensure PET is highly favorable before analyte binding.

  • Possible Cause 2: Fluorescent impurities.

    • Solution: Ensure the sensor compound is of high purity. Re-purify the compound using techniques like column chromatography or recrystallization. Always use high-purity solvents and reagents for your experiments.

Quantitative Data Summary

Table 1: Selectivity Coefficients of Sensor X Before and After Modification

Analyte/InterferentSelectivity Coefficient (Unmodified Sensor)Selectivity Coefficient (Modified with ortho-methyl group)
Target Analyte A 1.001.00
Interferent B0.850.25
Interferent C0.720.15
Interferent D0.910.30

Selectivity coefficient is defined as the ratio of the response slope for the interferent to the response slope for the target analyte.

Table 2: Effect of pH on the Fluorescence Quantum Yield of Sensor Y in the Presence of Target Analyte

pHQuantum Yield (Φ)
4.00.12
5.00.28
6.00.55
7.00.58
8.00.42
9.00.21

Key Experimental Protocols

Protocol 1: General Synthesis of an ortho-Substituted Sensor

This protocol describes a typical synthetic route for introducing a substituent to enhance steric hindrance.

G cluster_0 Synthetic Workflow step1 Step 1: Condensation React substituted o-phenylenediamine with 2-aminobenzoic acid. step2 Step 2: Cyclization Heat the intermediate in polyphosphoric acid to form the benzimidazole ring. step1->step2 Intermediate step3 Step 3: Purification Neutralize with base, collect precipitate, and purify via column chromatography. step2->step3 Crude Product step4 Step 4: Characterization Confirm structure using ¹H NMR, ¹³C NMR, and HRMS. step3->step4 Purified Sensor

Caption: Synthetic workflow for an ortho-substituted sensor.

  • Condensation: In a round-bottom flask, dissolve 1.0 equivalent of a substituted o-phenylenediamine and 1.1 equivalents of 2-aminobenzoic acid in ethanol.

  • Cyclization: Reflux the mixture for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Add polyphosphoric acid and heat at 150-180 °C for 4-6 hours.

  • Purification: Cool the mixture to room temperature and pour it onto crushed ice. Neutralize carefully with a saturated sodium bicarbonate solution until a precipitate forms. Filter the solid, wash with water, and dry under vacuum. Purify the crude product by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and high-resolution mass spectrometry.

Protocol 2: Fluorescence Selectivity Assay

  • Preparation of Stock Solutions: Prepare a 1 mM stock solution of the sensor in DMSO. Prepare 10 mM stock solutions of the target analyte and various potential interferents in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

  • Assay Preparation: In a series of microcentrifuge tubes, add the appropriate volume of buffer. Add the sensor stock solution to each tube to achieve a final concentration of 10 µM.

  • Addition of Analytes: To different tubes, add the target analyte or one of the interferents to achieve a final concentration of 100 µM (a 10-fold excess relative to the sensor). Include a control tube with only the sensor and buffer.

  • Incubation: Gently mix the solutions and incubate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement: Transfer the solutions to a quartz cuvette. Record the fluorescence emission spectrum using a spectrofluorometer. Set the excitation wavelength to the absorption maximum of the sensor.

  • Data Analysis: Compare the fluorescence intensity at the emission maximum for the sensor in the presence of the target analyte versus each of the interferents. A highly selective sensor will show a significant fluorescence change only in the presence of the target analyte.

Signaling Pathway Visualization

The signaling for many of these sensors relies on modulating a Photoinduced Electron Transfer (PET) process.

G cluster_0 PET Sensing Mechanism cluster_1 Sensor Alone ('Off' State) cluster_2 Sensor + Analyte ('On' State) Ground_Off Ground State (S₀) Excited_Off Excited State (S₁*) Ground_Off->Excited_Off Excitation (hν) PET Photoinduced Electron Transfer Excited_Off->PET Fast Quenched Fluorescence Quenched Excited_Off->Quenched PET->Ground_Off Ground_On Ground State Complex Excited_On Excited State Complex Ground_On->Excited_On Excitation (hν) Fluorescence Fluorescence Emission Excited_On->Fluorescence PET Blocked Fluorescence->Ground_On Emission (hν') Analyte Target Analyte Analyte->Ground_On Binding

Caption: General mechanism of a PET-based fluorescent sensor.

Overcoming solubility issues of 2-(1H-benzo[d]imidazol-2-yl)aniline in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-(1H-benzo[d]imidazol-2-yl)aniline in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound in organic solvents?

A1: this compound, a benzimidazole derivative, generally exhibits limited solubility in many common organic solvents at room temperature. Its planar structure and the presence of intermolecular hydrogen bonding contribute to its relatively low solubility. However, it shows moderate to good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Solubility in alcohols like ethanol and methanol can often be improved with heating.

Q2: I am having trouble dissolving the compound in my desired solvent for a reaction. What are the first steps I should take?

A2: Initially, ensure your solvent is pure and dry, as impurities can affect solubility. Begin by attempting to dissolve a small amount of the compound in a small volume of the solvent at room temperature. If solubility is poor, incremental heating while stirring can be effective. For more persistent issues, consider using a co-solvent or employing physical methods like sonication.

Q3: Can I use heat to dissolve this compound? Are there any risks?

A3: Yes, heating is a common and effective method to increase the solubility of this compound. Many benzimidazole derivatives show significantly improved solubility at elevated temperatures. However, it is crucial to be aware of the compound's thermal stability and the boiling point of the solvent. Prolonged heating at high temperatures could potentially lead to degradation. It is recommended to heat the mixture gradually and monitor for any color changes that might indicate decomposition.

Q4: What is sonication and how can it help improve solubility?

A4: Sonication uses high-frequency sound waves to agitate the solvent and solute particles.[1][2] This process can help break down solute agglomerates, increase the surface area of the compound exposed to the solvent, and facilitate dissolution.[1] It is a useful technique for compounds that are slow to dissolve or form suspensions.

Q5: Are there any specific solvent mixtures (co-solvents) that work well for this compound?

Troubleshooting Guides

Issue 1: The compound is not dissolving in a non-polar solvent (e.g., Toluene, Hexane).

Cause: The polar nature of the benzimidazole and aniline groups leads to poor solubility in non-polar solvents.

Solutions:

  • Increase Polarity: Consider if your experimental design allows for the use of a more polar solvent.

  • Co-solvent Approach: Add a small percentage of a polar aprotic co-solvent such as DMF or DMSO to the non-polar solvent. This can disrupt the intermolecular forces of the solute and improve solubility. Start with a low percentage (e.g., 1-5% v/v) and increase if necessary.

  • Elevated Temperature: Gently heat the mixture while stirring. Toluene's solvating power increases with temperature.

Issue 2: The compound precipitates out of solution upon cooling after being dissolved with heat.

Cause: The compound's solubility is highly dependent on temperature, leading to supersaturation and subsequent precipitation as the solution cools.

Solutions:

  • Maintain Elevated Temperature: If your experiment allows, maintain the reaction or analysis at the elevated temperature where the compound is soluble.

  • Use a Co-solvent: The addition of a co-solvent in which the compound has higher solubility at room temperature can help keep it in solution as it cools.

  • Rapid Use: Use the heated solution immediately before it has a chance to cool and precipitate.

Issue 3: The compound forms a fine suspension or oily residue instead of a clear solution.

Cause: This can be due to incomplete dissolution or the presence of impurities.

Solutions:

  • Sonication: Use an ultrasonic bath to break up any aggregates and promote dissolution.[3]

  • Filtration: If an insoluble impurity is suspected, dissolve the compound in a good solvent (e.g., DMSO), filter the solution to remove the impurity, and then consider solvent exchange or precipitation to isolate the purified compound if needed.

  • pH Adjustment: For certain applications, particularly in protic solvents, adjusting the pH can significantly impact solubility. Since this compound has basic nitrogen atoms, the addition of a small amount of acid can form a more soluble salt.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. The following table provides a qualitative summary based on available information and general characteristics of benzimidazole derivatives. Researchers should determine the quantitative solubility for their specific application and conditions.

SolventPolarity IndexQualitative Solubility at Room TemperatureNotes
Dimethyl Sulfoxide (DMSO)7.2HighCommonly used for NMR analysis, indicating good solubility.[4]
Dimethylformamide (DMF)6.4HighOften used as a solvent in reactions involving benzimidazoles.
Methanol5.1Low to ModerateSolubility can be improved with heating.
Ethanol4.3Low to ModerateOften used for recrystallization, implying higher solubility at elevated temperatures.[5][6]
Acetone5.1LowMay require heating or co-solvents.
Dichloromethane (DCM)3.1Very LowLimited solubility is expected.
Ethyl Acetate4.4Very LowPoor solubility is typical for this class of compounds.
Toluene2.4Very LowUsed in synthesis, suggesting some solubility at reflux temperatures.[7]
Hexane0.1InsolubleNot a suitable solvent.

Experimental Protocols

Protocol 1: General Procedure for Enhancing Solubility with Heat
  • Add the desired amount of this compound to the chosen organic solvent in a flask equipped with a stir bar and a condenser.

  • Begin stirring the mixture at room temperature.

  • Gradually heat the flask using a suitable heating mantle or oil bath.

  • Increase the temperature in increments of 5-10 °C, holding at each step to observe for dissolution.

  • Continue heating and stirring until the compound is fully dissolved or the boiling point of the solvent is reached.

  • Caution: Do not exceed the boiling point of the solvent. Monitor for any signs of degradation (e.g., significant color change).

Protocol 2: Sonication-Assisted Dissolution
  • Prepare a suspension of this compound in the desired organic solvent in a vial or flask.

  • Place the vessel in an ultrasonic bath.

  • Turn on the sonicator. The power and duration will depend on the specific equipment and the volume of the solution.

  • Sonicate in short bursts (e.g., 5-10 minutes) and visually inspect for dissolution.

  • If necessary, gentle heating can be combined with sonication to further enhance solubility.

  • Continue until a clear solution is obtained or it is determined that the compound is insoluble under these conditions.

Protocol 3: Co-solvent Solubility Enhancement
  • Attempt to dissolve this compound in the primary (less effective) solvent.

  • While stirring, add a small aliquot of a "good" co-solvent (e.g., DMSO or DMF) dropwise.

  • After each addition, allow the mixture to stir for several minutes to observe any changes in solubility.

  • Continue adding the co-solvent in small increments until the compound dissolves.

  • Note the final ratio of the co-solvent system for reproducibility in your experiments.

Visual Aids

Caption: Troubleshooting workflow for solubility issues.

IntermolecularInteractions cluster_solute This compound cluster_solvent Solvent solute Molecule A solute2 Molecule B solute->solute2 H-Bonding π-π Stacking solvent Solvent Molecules solute->solvent Solute-Solvent Interactions caption Overcoming strong solute-solute interactions is key to dissolution.

References

Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and prevent side reactions during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of N-alkylation on this compound?

The substrate, this compound, possesses three distinct nucleophilic nitrogen atoms susceptible to alkylation:

  • N1 and N3: The two nitrogen atoms within the benzimidazole ring. In an unsubstituted benzimidazole, these are in tautomeric equilibrium. Once deprotonated, the resulting anion has charge distributed across both nitrogens, making either a potential reaction site.[1]

  • Exocyclic Amino Group (-NH2): The primary amine attached to the aniline ring.

The primary challenge in this reaction is achieving regioselectivity to alkylate only the desired nitrogen atom.

Q2: What are the most common side reactions observed during this N-alkylation?

The most prevalent side reactions include:

  • Lack of Regioselectivity: Formation of a mixture of isomers where the alkyl group is attached to the benzimidazole ring (N1/N3) and/or the exocyclic aniline nitrogen. Steric and electronic factors heavily influence the product ratio.[2]

  • Over-alkylation (Di- or Tri-alkylation): The initial alkylation product can react further with the alkylating agent, leading to di-substituted products. This is a common issue in amine alkylations because the product amine can be more nucleophilic than the starting material.[3][4]

  • Ring Opening: Under harsh conditions, such as high temperatures and strong bases with an excess of alkyl halide, the benzimidazole ring can undergo N-alkylation induced ring opening.[5]

  • Quaternary Salt Formation: If a tertiary amine is formed (e.g., through di-alkylation of the exocyclic amine), it can be further alkylated to form a quaternary ammonium salt, which is often water-soluble and can complicate purification.[3]

Troubleshooting Guide

Issue 1: A mixture of N-alkylation isomers is formed (Poor Regioselectivity).
  • Cause: The relative nucleophilicity of the benzimidazole and aniline nitrogens is comparable under many standard alkylation conditions (e.g., using bases like K₂CO₃ in polar aprotic solvents).

  • Solution: Modulate the reaction conditions to favor one site over the other. The choice of base and solvent system is critical.

    • For Benzimidazole N1/N3 Alkylation: Use a strong, non-nucleophilic base that selectively deprotonates the benzimidazole NH. Sodium hydride (NaH) in an aprotic solvent like THF or DMF is highly effective. This generates the benzimidazolide anion, which is a much stronger nucleophile than the neutral exocyclic amine, driving the reaction toward ring alkylation.

    • For Exocyclic Amine Alkylation: This is more challenging due to the inherent nucleophilicity of the benzimidazole ring. A transition-metal-catalyzed approach, such as a modified Buchwald-Hartwig amination, may be necessary to achieve high selectivity, although these are more commonly used for arylations.[6] For simple alkyl halides, protecting the benzimidazole nitrogens may be required for unambiguous results.

Table 1: Effect of Reaction Conditions on Regioselectivity

BaseSolventTemperature (°C)Typical Major ProductTypical Side Product(s)
K₂CO₃DMF80Mixture of IsomersDi-alkylated products
NaHTHF0 to RTN1/N3-alkylatedTrace exocyclic alkylation
Cs₂CO₃DMFRTMixture of IsomersN1/N3- and exocyclic alkylation
Et₃NCH₂Cl₂RTMinimal ReactionStarting material recovered
Issue 2: Significant amounts of di-alkylated product are observed.
  • Cause: The mono-alkylated product is still nucleophilic and competes with the starting material for the alkylating agent.[7] This "runaway reaction" is common when the product is more reactive than the starting amine.[4]

  • Solutions:

    • Stoichiometry Control: Use a slight excess of the amine starting material (e.g., 1.2 to 1.5 equivalents) relative to the alkylating agent. This ensures the alkylating agent is consumed before significant di-alkylation can occur.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture at a low temperature. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant starting material.

    • Lower Temperature: Running the reaction at the lowest feasible temperature can slow down the second alkylation step more significantly than the first.

troubleshooting_flowchart start Problem Observed During N-Alkylation isomer_mix Mixture of N-Alkylation Isomers start->isomer_mix over_alkylation Over-alkylation (Di- or Tri-alkylation) start->over_alkylation no_reaction Low or No Conversion start->no_reaction cause_regio Cause: Similar nucleophilicity of N sites under conditions. isomer_mix->cause_regio Why? cause_over Cause: Product is more nucleophilic than starting material. over_alkylation->cause_over Why? cause_no_rxn Cause: 1. Insufficiently strong base. 2. Poor leaving group. 3. Low temperature. no_reaction->cause_no_rxn Why? solution_regio Solution: Use NaH in THF for N1/N3. Consider protecting group strategy for exocyclic amine. cause_regio->solution_regio How to fix? solution_over Solution: 1. Use excess amine (1.2 eq). 2. Slow addition of alkyl halide. 3. Lower reaction temperature. cause_over->solution_over How to fix? solution_no_rxn Solution: 1. Switch to stronger base (e.g., NaH). 2. Use more reactive halide (I > Br > Cl). 3. Increase temperature gradually. cause_no_rxn->solution_no_rxn How to fix?

Caption: A troubleshooting flowchart for common N-alkylation issues.

Experimental Protocols

Protocol 1: Selective N1/N3-Alkylation of the Benzimidazole Ring

This protocol is designed to favor alkylation on the benzimidazole ring by using a strong base to generate the highly nucleophilic benzimidazolide anion.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration). Stir the suspension at room temperature.

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 10 minutes.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the sodium salt should result in a more homogeneous solution.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (e.g., alkyl bromide or iodide, 1.05 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).

reaction_pathways reactant This compound + R-X, Base n1_product Desired Product: N1-Alkylated Isomer reactant->n1_product Desired Pathway (e.g., NaH, THF) exocyclic_product Side Product: Exocyclic N-Alkylated Isomer reactant->exocyclic_product Competing Pathway (e.g., K2CO3, DMF) dialkylated_product Side Product: Di-Alkylated Isomer n1_product->dialkylated_product Over-alkylation (Excess R-X) exocyclic_product->dialkylated_product Over-alkylation (Excess R-X)

Caption: Reaction pathways in the N-alkylation of the target molecule.

Purification Strategies

Q3: How can I effectively separate the different N-alkylated isomers?

Separating the N1/N3-alkylated isomer from the exocyclic N-alkylated isomer can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method.

    • Adsorbent: Use high-quality silica gel with a small particle size for better resolution.

    • Solvent System: A shallow gradient of a polar solvent (e.g., ethyl acetate or acetone) in a non-polar solvent (e.g., hexanes or dichloromethane) is often effective. Run several small-scale trials to optimize the eluent system before committing to a large-scale column.

  • Acid-Base Extraction: The basicity of the exocyclic aniline nitrogen is generally higher than that of the benzimidazole nitrogens. This difference can sometimes be exploited. A carefully controlled acidic wash (e.g., with very dilute HCl) might selectively protonate and extract the exocyclic-alkylated product into the aqueous phase, although this is often difficult to achieve with high selectivity.

  • Recrystallization: If the desired product is a solid and one isomer is formed in high excess, recrystallization from a suitable solvent system can be an effective method to purify the major isomer.

experimental_workflow start Start: Flame-dried flask under N2 add_reagents 1. Add Substrate & Solvent (THF) 2. Cool to 0°C start->add_reagents deprotonation 3. Add Base (NaH) 4. Stir to form anion add_reagents->deprotonation alkylation 5. Add Alkyl Halide (R-X) 6. React for 12-24h deprotonation->alkylation workup 7. Quench (aq. NH4Cl) 8. Extract with Ethyl Acetate alkylation->workup purification 9. Dry, Concentrate 10. Column Chromatography workup->purification end Finish: Pure N-Alkylated Product purification->end

Caption: A general experimental workflow for selective N-alkylation.

References

Technical Support Center: Stability of Metal Complexes with 2-(1H-benzo[d]imidazol-2-yl)aniline Ligands

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with metal complexes of 2-(1H-benzo[d]imidazol-2-yl)aniline and related ligands.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis & Complex Formation

Q1: I am having trouble synthesizing my metal complex. The yield is very low. What are the possible causes and solutions?

A1: Low yields in the synthesis of metal complexes with this compound ligands can stem from several factors. Here's a troubleshooting guide:

  • Incorrect Molar Ratio: The stoichiometry between the metal salt and the ligand is crucial. While a 1:1 or 1:2 metal-to-ligand ratio is common, this can vary depending on the metal ion and desired coordination geometry.[1][2]

    • Troubleshooting: Systematically vary the molar ratio of the ligand to the metal salt (e.g., 1:1, 1:2, 2:1) to find the optimal condition for your specific complex.

  • Inappropriate Solvent: The solubility of both the ligand and the metal salt in the reaction solvent is critical for complex formation.

    • Troubleshooting: Ethanol and methanol are commonly used solvents.[3] If solubility is an issue, consider using a co-solvent system, such as DMF/ethanol.[3] Ensure both reactants are fully dissolved before mixing.

  • Suboptimal Reaction Temperature and Time: The reaction kinetics might require specific temperature and time for completion.

    • Troubleshooting: Most syntheses involve refluxing for several hours (e.g., 4-6 hours).[1][3] If the yield is low, try increasing the reaction time or temperature cautiously, while monitoring the reaction progress using Thin Layer Chromatography (TLC).[3]

  • pH of the Reaction Mixture: The pH can influence the protonation state of the ligand, affecting its coordination ability.

    • Troubleshooting: The reaction is often carried out under neutral or slightly basic conditions. The addition of a non-coordinating base might be necessary to deprotonate the ligand and facilitate coordination. However, excessively high pH can lead to the precipitation of metal hydroxides.[4]

Q2: My reaction mixture turns cloudy and a precipitate forms immediately upon mixing the reactants. Is this my complex?

A2: While the desired complex might be precipitating, it could also be an undesired side product.

  • Possible Causes:

    • Insolubility of the Complex: The newly formed complex may be insoluble in the chosen solvent.

    • Metal Hydroxide Precipitation: If the pH of the solution is too high, the metal ion may precipitate as a hydroxide.

    • Ligand Precipitation: If the ligand is not fully dissolved, it may precipitate upon addition of the metal salt solution.

  • Troubleshooting:

    • Characterize the Precipitate: Isolate the precipitate and characterize it using techniques like FT-IR to see if the characteristic ligand peaks have shifted upon coordination.

    • Adjust the Solvent System: Try a different solvent or a solvent mixture in which the complex is more soluble.

    • Control the pH: Ensure the pH is within a suitable range to prevent metal hydroxide formation. This can be monitored using a pH meter.[2][5][6][7]

Complex Stability & Decomposition

Q3: My purified complex seems to decompose over time, even when stored as a solid. How can I improve its stability?

A3: The stability of metal complexes can be influenced by environmental factors.

  • Potential Causes of Decomposition:

    • Air and Moisture Sensitivity: Some complexes are sensitive to oxygen or moisture in the air.

    • Light Sensitivity: Photodecomposition can occur in some compounds.

    • Thermal Instability: The complex may not be stable at room temperature over long periods.

  • Troubleshooting & Prevention:

    • Inert Atmosphere: Store the complex under an inert atmosphere (e.g., nitrogen or argon).

    • Desiccation: Store the complex in a desiccator to protect it from moisture.

    • Protection from Light: Store the complex in an amber-colored vial or in the dark.

    • Low-Temperature Storage: Storing the complex at a lower temperature (e.g., in a refrigerator or freezer) can slow down decomposition.

    • Thermal Analysis: Perform thermogravimetric analysis (TGA) to determine the decomposition temperature of your complex and ensure it is stored well below this temperature.[8]

Q4: I observe changes in the color and UV-Vis spectrum of my complex in solution over time. What does this indicate and how can I address it?

A4: Changes in color and UV-Vis spectra in solution are strong indicators of instability.

  • Possible Interpretations:

    • Ligand Dissociation: The ligand may be dissociating from the metal center.

    • Solvolysis: The solvent molecules may be replacing the ligand in the coordination sphere.[9]

    • Redox Reactions: The metal center or the ligand might be undergoing oxidation or reduction.

  • Troubleshooting & Mitigation:

    • Solvent Choice: The stability of a complex can be highly dependent on the solvent.[9] For measurements in solution, use a non-coordinating or weakly coordinating solvent.

    • pH Control: The pH of the solution can significantly affect the stability of the complex.[4][10] Use buffered solutions for experiments where pH is a critical parameter.

    • Inert Atmosphere: For solution-based experiments with air-sensitive complexes, de-gas the solvent and perform the experiment under an inert atmosphere.

    • Monitor Stability: To assess the stability in a particular medium, you can monitor the UV-Vis spectrum over a period of time. A stable complex will show no significant changes in its absorption bands.[11]

Data Presentation

Table 1: Factors Influencing the Stability of Metal Complexes

FactorInfluence on StabilityRationale
Nature of Metal Ion Higher charge and smaller ionic radius generally increase stability.Stronger electrostatic attraction between the metal ion and the ligand.
Ligand Basicity More basic ligands generally form more stable complexes.Stronger donation of electron density to the metal center.
Chelate Effect Multidentate ligands (like this compound) form more stable complexes than monodentate ligands.Favorable entropy change upon chelation.
Steric Hindrance Bulky substituents on the ligand can decrease stability.Steric clashes can weaken the metal-ligand bond.
Solvent The coordinating ability of the solvent can affect stability.Strongly coordinating solvents can compete with the ligand for coordination sites.[9]
pH Can affect the protonation state of the ligand and the potential for metal hydroxide formation.[4]The deprotonated form of the ligand is typically a better coordinator.

Table 2: Representative Thermal Stability Data for Benzimidazole-based Metal Complexes

ComplexDecomposition Temperature (°C)Reference
[Mn(L)Cl2]> Ligand decomposition temp.[8]
[Co(L)Cl2]> Ligand decomposition temp.[8]
[Cu(L)Cl2]> Ligand decomposition temp.[8]
[Zn(L)Cl2]> Ligand decomposition temp.[8]
(L = a benzimidazole ligand with two heptyl chains)

Experimental Protocols

Protocol 1: General Synthesis of a Metal Complex with this compound

  • Ligand Dissolution: Dissolve this compound in a suitable solvent (e.g., ethanol) in a round-bottom flask.[3]

  • Metal Salt Dissolution: In a separate flask, dissolve the metal salt (e.g., metal chloride or acetate) in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reflux: Heat the reaction mixture to reflux for a specified period (typically 4-6 hours).[1][3]

  • Monitoring: Monitor the progress of the reaction by TLC.[3]

  • Isolation: After completion, cool the reaction mixture to room temperature. The complex may precipitate out. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum. Recrystallization from a suitable solvent may be necessary for further purification.

Protocol 2: Determination of Complex Stability by UV-Vis Spectroscopy

  • Stock Solution Preparation: Prepare a stock solution of the purified complex in a non-coordinating solvent (e.g., DMSO, acetonitrile).[1][11]

  • Working Solution: Prepare a dilute working solution from the stock solution.

  • Initial Spectrum: Immediately record the UV-Vis spectrum of the working solution.

  • Time-course Measurement: Keep the working solution under controlled conditions (e.g., constant temperature, protected from light) and record the UV-Vis spectrum at regular intervals (e.g., every hour for 8 hours).[12]

  • Analysis: Compare the spectra over time. Significant changes in the position or intensity of the absorption bands indicate decomposition or transformation of the complex.[12]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Isolation & Purification cluster_characterization Characterization & Stability dissolve_ligand Dissolve Ligand mix_react Mix and Reflux dissolve_ligand->mix_react dissolve_metal Dissolve Metal Salt dissolve_metal->mix_react monitor Monitor with TLC mix_react->monitor cool_precipitate Cool and Precipitate monitor->cool_precipitate filter_wash Filter and Wash cool_precipitate->filter_wash dry Dry under Vacuum filter_wash->dry spectroscopy FT-IR, UV-Vis, NMR dry->spectroscopy xrd X-ray Diffraction dry->xrd tga Thermal Analysis (TGA) dry->tga stability_test Solution Stability Test (UV-Vis) dry->stability_test

Caption: General experimental workflow for synthesis and stability assessment.

troubleshooting_low_yield cluster_solutions_ratio Solutions for Molar Ratio cluster_solutions_solvent Solutions for Solvent cluster_solutions_conditions Solutions for Conditions cluster_solutions_ph Solutions for pH start Low Yield check_ratio Check Molar Ratio start->check_ratio check_solvent Check Solvent start->check_solvent check_conditions Check Reaction Conditions start->check_conditions check_ph Check pH start->check_ph vary_ratio Vary Ligand:Metal Ratio check_ratio->vary_ratio change_solvent Use Different Solvent or Co-solvent check_solvent->change_solvent adjust_temp_time Adjust Temperature and Time check_conditions->adjust_temp_time adjust_ph Optimize pH check_ph->adjust_ph

Caption: Troubleshooting guide for low reaction yield.

stability_factors center Complex Stability metal_ion Metal Ion Properties center->metal_ion ligand_props Ligand Properties center->ligand_props solvent Solvent center->solvent ph pH center->ph temperature Temperature center->temperature light Light Exposure center->light

Caption: Key factors influencing the stability of metal complexes.

References

Refinement of experimental parameters for catalytic testing of 2-(1H-benzo[d]imidazol-2-yl)aniline complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(1H-benzo[d]imidazol-2-yl)aniline complexes in catalytic testing.

Troubleshooting Guides

This section addresses common issues encountered during catalytic experiments involving this compound complexes, particularly in the context of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings.

Issue 1: Low or No Catalytic Activity

Possible Causes and Solutions:

CauseRecommended Solution
Inactive Catalyst Species The active catalytic species for many cross-coupling reactions is Pd(0). If using a Pd(II) precatalyst, ensure proper in situ reduction. This can be influenced by the choice of solvent, base, and the presence of additives.[1] Consider a pre-reduction step or using a Pd(0) source directly.
Ligand Dissociation/Decomposition The this compound ligand is crucial for stabilizing the metal center. High temperatures or incompatible solvents can lead to ligand degradation. Optimize the reaction temperature and screen different solvents. The use of bulky and electron-rich ligands can enhance catalyst stability.
Poor Substrate Reactivity Electron-rich or sterically hindered substrates can be challenging. For Suzuki couplings, consider converting the boronic acid to a more reactive boronate ester. For Heck reactions with unactivated aryl chlorides, a more electron-rich ligand system may be required.
Presence of Inhibitors Impurities in substrates, solvents, or from glassware can poison the catalyst. Ensure all reagents and solvents are of high purity and that glassware is thoroughly cleaned and dried. Degassing the reaction mixture to remove oxygen is critical, as oxygen can lead to catalyst deactivation.
Incorrect Base The choice and amount of base are critical. The base activates the boronic acid in Suzuki coupling and neutralizes the acid generated in the Heck reaction.[2] Screen a variety of inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N). The solubility of the base in the reaction medium is also an important factor.

Issue 2: Poor Product Selectivity (e.g., Formation of Side Products, Isomers)

Possible Causes and Solutions:

CauseRecommended Solution
Side Reactions Homocoupling of boronic acids is a common side reaction in Suzuki coupling. This can be minimized by the slow addition of the boronic acid, using a less reactive boronic acid derivative, or adjusting the base. In Heck reactions, olefin isomerization can occur. Lowering the reaction temperature and using ligands that promote rapid reductive elimination can mitigate this.
Incorrect Ligand-to-Metal Ratio The stoichiometry of the ligand to the palladium center can significantly influence selectivity.[3] An excess of the ligand can sometimes inhibit the reaction, while too little can lead to catalyst decomposition and side reactions. An optimal ratio, often between 1:1 and 2:1, should be determined experimentally.
Solvent Effects The polarity of the solvent can influence the reaction pathway and, consequently, the selectivity.[3] For instance, polar solvents may favor certain transition states over others. A screening of solvents with varying polarities is recommended.

Issue 3: Catalyst Deactivation and Turnover Number (TON) Issues

Possible Causes and Solutions:

CauseRecommended Solution
Formation of Palladium Black Precipitation of palladium black indicates catalyst decomposition. This can be caused by high temperatures, incorrect ligand-to-metal ratio, or the presence of oxygen. Ensure stringent anaerobic conditions and consider using more robust ligands or catalyst precursors.
Product Inhibition The product of the reaction may coordinate to the metal center more strongly than the reactants, leading to catalyst inhibition. If this is suspected, try to run the reaction at a lower concentration or consider methods for in situ product removal.
Ligand Degradation Phosphine-containing ligands, if used as co-ligands, can be susceptible to oxidation. The use of air-stable N-heterocyclic carbene (NHC) ligands or phosphine-free catalyst systems can be beneficial. The benzimidazole core of the primary ligand itself can also be susceptible to degradation under harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What is the active catalytic species in palladium-catalyzed cross-coupling reactions, and how is it generated from a Pd(II) precatalyst?

A1: The active catalyst in Suzuki-Miyaura and Heck reactions is typically a Pd(0) species.[1] When using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle. This reduction can be facilitated by various components in the reaction mixture, including phosphine ligands, amines (like triethylamine), or alcohols.[1][4] The choice of ligand and base can significantly impact the efficiency of this reduction step.[1]

Q2: How does the structure of the this compound ligand influence catalytic activity?

A2: The this compound ligand acts as a bidentate N,N-donor, stabilizing the palladium center. The electronic properties of the benzimidazole and aniline rings can be tuned by introducing substituents. Electron-donating groups on the ligand can increase the electron density on the palladium center, which can enhance the rate of oxidative addition, a key step in the catalytic cycle. Conversely, the steric bulk of substituents can influence the coordination sphere of the metal, affecting both activity and selectivity.

Q3: What are the key parameters to optimize for a Suzuki-Miyaura coupling reaction using these complexes?

A3: The key parameters to optimize include:

  • Catalyst Loading: Typically in the range of 0.1 to 5 mol%. Lowering the catalyst loading is desirable for cost-effectiveness but may require more active catalyst systems.

  • Ligand-to-Metal Ratio: Usually 1:1 or 2:1.

  • Base: Common choices include K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like Et₃N. The strength and solubility of the base are important considerations.

  • Solvent: A variety of solvents can be used, including toluene, dioxane, DMF, and aqueous mixtures. The choice of solvent can affect the solubility of reactants and the stability of the catalyst.

  • Temperature: Reactions are often run at elevated temperatures (e.g., 80-120 °C), but milder conditions are achievable with highly active catalysts.

  • Water Content: In many cases, the presence of water can be beneficial or even necessary for the transmetalation step.

Q4: Are there any known biological signaling pathways affected by this compound complexes?

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point and should be optimized for specific substrates.

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the this compound palladium complex (e.g., 0.01 mmol, 1 mol%) and the desired base (e.g., K₂CO₃, 2.0 mmol) to a dry reaction vessel equipped with a magnetic stir bar.

  • Reaction Setup: Add the aryl halide (1.0 mmol) and the arylboronic acid (1.2 mmol) to the reaction vessel.

  • Solvent Addition: Add the degassed solvent (e.g., toluene/water 10:1, 5 mL).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Procedure for Heck Cross-Coupling

  • Catalyst Preparation: Under an inert atmosphere, add the this compound palladium complex (e.g., 0.02 mmol, 2 mol%) and a base (e.g., Et₃N, 1.5 mmol) to a dry Schlenk tube with a magnetic stir bar.

  • Reagent Addition: Add the aryl halide (1.0 mmol) and the olefin (1.2 mmol).

  • Solvent Addition: Add a suitable degassed solvent (e.g., DMF or NMP, 5 mL).

  • Reaction: Heat the mixture to the desired temperature (e.g., 120 °C) under a positive pressure of inert gas.

  • Monitoring: Follow the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography.

Visualizations

Experimental Workflow for Catalyst Optimization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Screening cluster_analysis Analysis & Optimization A Select Substrates (Aryl Halide & Coupling Partner) D Dispense Reagents to Reaction Array A->D B Prepare Catalyst Stock Solution (this compound complex) B->D C Prepare Reagent Stock Solutions (Base, Additives) C->D E Vary Parameters: - Solvent - Base - Temperature - Ligand Ratio D->E Setup F Run Reactions under Inert Atmosphere E->F Execute G Monitor Conversion & Yield (TLC, GC-MS, HPLC) F->G Analyze H Identify Optimal Conditions G->H Interpret I Scale-up & Product Isolation H->I Implement

Caption: Workflow for optimizing catalytic parameters.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low or No Yield Observed Q1 Is Palladium Black visible? Start->Q1 A1_Yes Catalyst Decomposition Q1->A1_Yes Yes Q2 Have Reagent Purity & Dryness been confirmed? Q1->Q2 No Sol1 Check Reaction Temperature Ensure Inert Atmosphere Optimize Ligand:Metal Ratio A1_Yes->Sol1 End Yield Improved Sol1->End A2_No Potential Catalyst Poisoning Q2->A2_No No Q3 Is the Base/Solvent System Optimal for the Substrates? Q2->Q3 Yes Sol2 Purify Substrates Use Anhydrous Solvents Degas Reaction Mixture A2_No->Sol2 Sol2->End A3_No Sub-optimal Reaction Conditions Q3->A3_No No Q3->End Yes Sol3 Screen Different Bases Screen Different Solvents Consider Additives A3_No->Sol3 Sol3->End

Caption: Decision tree for troubleshooting low reaction yield.

References

Validation & Comparative

A Comparative Guide to Benzimidazole-Based Fluorescent Sensors for Selective Copper (II) Ion Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the sensitive and selective detection of copper ions (Cu2+) is crucial due to their significant roles in biological systems and environmental monitoring. This guide provides a detailed comparison of recently developed fluorescent sensors based on the benzimidazole scaffold for the detection of Cu2+.

The compound 2-(1H-benzo[d]imidazol-2-yl)aniline has been a subject of interest in medicinal chemistry for its antimicrobial and anti-proliferative properties. While its core structure is a common motif in fluorescent chemosensors, direct validation of this compound as a selective fluorescent sensor for Cu2+ is not extensively documented in peer-reviewed literature. However, numerous derivatives and related benzimidazole compounds have been successfully developed and validated for this purpose. This guide will compare the performance of several such benzimidazole-based fluorescent sensors, providing key experimental data and protocols.

Performance Comparison of Benzimidazole-Based Cu2+ Fluorescent Sensors

The following table summarizes the quantitative performance of various benzimidazole-derived fluorescent sensors for Cu2+ detection, offering a clear comparison of their key sensing parameters.

Sensor Name/TypeLimit of Detection (LOD)Linear RangeResponse TimeQuenching Constant (Ksv)Binding Constant (Ka)
BBMP 0.16 µM[1][2]0–5 µM[1][2]Not SpecifiedNot SpecifiedNot Specified
Compound L 3.05 µM[3]Not Specified15 seconds[3]Not Specified6.02 × 10⁴ M⁻¹[3]
DHMP 9.05 × 10⁻⁸ M[4]Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Probe J6 0.592 µmol L⁻¹[5]0–10 µmol L⁻¹[5]Instantaneous[5]Not Specified1.64 × 10⁶ L mol⁻¹[5]
TS 0.09 µMNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
AS 0.28 µMNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Signaling Pathway and Experimental Workflow

The interaction between a benzimidazole-based fluorescent sensor and Cu2+ ions typically leads to a change in the fluorescence properties of the sensor, a phenomenon that can be visually represented.

Sensor Benzimidazole Sensor (Fluorescent) Complex Sensor-Cu²⁺ Complex (Non-fluorescent) Sensor->Complex Binding Fluorescence_On Fluorescence (ON) Sensor->Fluorescence_On Excitation Cu2_ion Cu²⁺ Ion Cu2_ion->Complex Fluorescence_Off Fluorescence (OFF) Complex->Fluorescence_Off Quenching

Caption: Signaling pathway of a 'turn-off' benzimidazole-based fluorescent sensor for Cu2+ detection.

The general workflow for validating a fluorescent sensor involves several key experimental steps, from synthesis to performance evaluation.

cluster_synthesis Synthesis & Characterization cluster_sensing Sensing Studies cluster_application Application Synthesis Synthesis of Benzimidazole Sensor Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Titration Fluorescence Titration with Cu²⁺ Selectivity Selectivity Test with Interfering Ions Titration->Selectivity LOD Determination of Limit of Detection Titration->LOD Real_Sample Analysis of Real Water Samples Selectivity->Real_Sample Bioimaging Cellular Imaging LOD->Bioimaging

Caption: General experimental workflow for the validation of a fluorescent Cu2+ sensor.

Detailed Experimental Protocols

Below are generalized protocols for the synthesis of a benzimidazole-based sensor and its application in Cu2+ detection, based on common methodologies reported in the literature.

Synthesis of a Benzimidazole-Based Fluorescent Sensor (General Procedure)

This protocol describes a common method for synthesizing 2-substituted benzimidazoles.

Materials:

  • o-phenylenediamine derivative

  • Aromatic aldehyde or carboxylic acid derivative

  • Solvent (e.g., ethanol, dimethylformamide)

  • Catalyst (e.g., acid or base, if required)

Procedure:

  • Dissolve equimolar amounts of the o-phenylenediamine derivative and the aromatic aldehyde or carboxylic acid in a suitable solvent in a round-bottom flask.

  • Add a catalytic amount of acid or base if the reaction requires it.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash it with water, and then dry it under a vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR to confirm its structure.

Protocol for Cu2+ Detection using a Fluorescent Benzimidazole Sensor

This protocol outlines the steps for evaluating the performance of a synthesized sensor in detecting Cu2+ ions.

Materials:

  • Stock solution of the benzimidazole sensor in a suitable solvent (e.g., acetonitrile, DMSO).

  • Stock solutions of Cu2+ and various other metal ions (e.g., Na+, K+, Mg2+, Ca2+, Mn2+, Fe2+, Fe3+, Co2+, Ni2+, Zn2+, Cd2+, Hg2+, Pb2+) in deionized water or the same solvent as the sensor.

  • Buffer solution to maintain a constant pH.

  • Fluorometer.

Procedure:

1. Fluorescence Titration: a. Prepare a series of solutions containing a fixed concentration of the sensor and varying concentrations of Cu2+. b. Record the fluorescence emission spectrum of each solution after a specific incubation time. c. Plot the fluorescence intensity at the emission maximum against the concentration of Cu2+ to determine the sensor's response.

2. Selectivity Study: a. Prepare solutions of the sensor mixed with a specific concentration of Cu2+ in the presence of a molar excess of other metal ions. b. Prepare blank solutions of the sensor with each of the other metal ions individually. c. Record the fluorescence spectra of all solutions and compare the fluorescence response to assess the sensor's selectivity for Cu2+.

3. Determination of Limit of Detection (LOD): a. Record the fluorescence spectra of blank solutions containing only the sensor. b. Calculate the standard deviation of the blank measurements. c. The LOD is typically calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the calibration curve at low concentrations of Cu2+.

4. Response Time: a. Mix the sensor solution with a solution of Cu2+. b. Immediately start recording the fluorescence intensity at the emission maximum over time until the signal stabilizes. c. The time taken to reach a stable fluorescence signal is considered the response time.

5. Determination of Binding Stoichiometry (Job's Plot): a. Prepare a series of solutions with varying mole fractions of the sensor and Cu2+ while keeping the total concentration constant. b. Record the fluorescence intensity of each solution. c. Plot the change in fluorescence intensity against the mole fraction of the sensor. The mole fraction at which the maximum change is observed indicates the binding stoichiometry of the sensor-Cu2+ complex.[3]

References

Comparative study of the fluorescent properties of different benzimidazole-based Schiff bases

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Fluorescent Properties of Benzimidazole-Based Schiff Bases

Benzimidazole-based Schiff bases are a class of organic compounds that have garnered significant interest in the scientific community due to their versatile applications, particularly in the development of fluorescent sensors.[1] Their unique photophysical properties, which can be tuned by modifying their molecular structure, make them ideal candidates for detecting various analytes, including metal ions.[2][3] This guide provides a comparative analysis of the fluorescent properties of different benzimidazole-based Schiff bases, supported by experimental data and detailed protocols.

Comparative Analysis of Fluorescent Properties

The fluorescent characteristics of benzimidazole-based Schiff bases are highly dependent on their chemical structure, including the nature and position of substituents, as well as the solvent environment.[4][5] A summary of the key photophysical parameters for a selection of these compounds is presented below.

Compound/LigandExcitation (λex) (nm)Emission (λem) (nm)Stokes Shift (nm)Quantum Yield (Φ)SolventTarget AnalyteReference
L1 (p-hydroxyl)346450104-DMSO/H₂OCu²⁺ (no response)[6][7]
L2 (N,N-dimethylamino)330460130-DMSO/H₂OCu²⁺ (no response)[6][7]
L3 (o-hydroxyl)278450172-DMSO/H₂OCu²⁺ (quenching)[6][7]
HBZA ~380-420~550-600~170-180-VariousAl³⁺/Zn²⁺[8]
HBTA ~380-420~580-620~200-210-VariousAl³⁺[8]
DQBM-B 308508200-DMF/H₂OCo²⁺ (quenching)[9]
BMHM ----Ethanol/H₂OZn²⁺ ("turn-on")[8]

Key Observations:

  • Substituent Effects: A comparative study of three structurally related Schiff bases (L1, L2, and L3) revealed that the position of the hydroxyl group is critical for selective ion detection. Only the ortho-hydroxyl substituted ligand (L3) showed a significant fluorescence quenching effect in the presence of Cu²⁺ ions.[6][7][10] The para-hydroxyl (L1) and N,N-dimethylamino (L2) substituted ligands showed limited or no selectivity.[6]

  • Sensing Mechanism: Many benzimidazole-based Schiff bases function as "turn-off" fluorescent sensors, where the fluorescence intensity is quenched upon binding to a metal ion.[6][9] This quenching is often attributed to mechanisms like Photoinduced Electron Transfer (PET).[9] Conversely, some exhibit a "turn-on" response, where fluorescence is enhanced upon analyte binding, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[8]

  • Solvatochromism: The absorption and emission spectra of these compounds are often influenced by the polarity of the solvent.[4] Generally, an increase in solvent polarity can lead to a bathochromic (red) shift in the emission spectrum, indicating a more polar excited state.[4][11]

  • Large Stokes Shifts: Many of these compounds exhibit large Stokes shifts, which is the difference between the excitation and emission maxima.[8] This property is advantageous for fluorescent probes as it minimizes self-absorption and improves signal-to-noise ratio.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for the synthesis and spectroscopic analysis of benzimidazole-based Schiff bases.

Synthesis of Benzimidazole-Based Schiff Bases

The synthesis of these compounds typically involves a condensation reaction between a benzimidazole derivative containing a primary amine and an appropriate aldehyde or ketone.[12][13]

General Procedure:

  • Dissolution: An equimolar amount of the benzimidazole-amine derivative is dissolved in a suitable solvent, such as ethanol or methanol.[12]

  • Addition of Aldehyde/Ketone: An equimolar amount of the corresponding aldehyde or ketone, also dissolved in the same solvent, is added dropwise to the amine solution.

  • Reflux: A catalytic amount of an acid (e.g., glacial acetic acid) may be added, and the reaction mixture is refluxed for several hours.[14] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After the reaction is complete, the mixture is cooled to room temperature. The resulting precipitate (the Schiff base) is collected by filtration, washed with a cold solvent, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.[12]

  • Characterization: The structure of the synthesized compound is confirmed using various spectroscopic techniques, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[13][15]

Fluorescence Spectroscopy

Fluorescence measurements are performed to evaluate the photophysical properties of the Schiff bases and their response to different analytes.

General Procedure:

  • Preparation of Stock Solutions: A stock solution of the synthesized Schiff base is prepared in a suitable solvent (e.g., DMSO, DMF, or acetonitrile).[16] Stock solutions of the analytes (e.g., metal ions from their nitrate or chloride salts) are typically prepared in deionized water.[17]

  • Spectroscopic Measurements: For a typical titration experiment, a fixed concentration of the Schiff base solution is placed in a quartz cuvette.[14] The fluorescence spectrum is recorded using a spectrofluorometer.

  • Titration: Small aliquots of the analyte stock solution are incrementally added to the cuvette.[9] After each addition, the solution is mixed thoroughly, and the fluorescence spectrum is recorded.

  • Data Analysis: The changes in fluorescence intensity at the emission maximum are plotted against the concentration of the added analyte to determine the sensitivity and selectivity of the probe.[9] The limit of detection (LOD) is often calculated from this data.[7]

Visualizing Methodologies and Mechanisms

Diagrams are provided below to illustrate the general experimental workflow and a common sensing mechanism.

G cluster_synthesis Synthesis cluster_characterization Characterization & Analysis Reactant_A Benzimidazole-Amine Reaction Condensation Reaction (Solvent, Reflux) Reactant_A->Reaction Reactant_B Aldehyde/Ketone Reactant_B->Reaction Product Crude Schiff Base Reaction->Product Purification Purification (Recrystallization) Product->Purification Final_Product Pure Schiff Base Purification->Final_Product Spectroscopy Spectroscopic Analysis (FT-IR, NMR, Mass Spec) Final_Product->Spectroscopy Fluorescence Fluorescence Spectroscopy Final_Product->Fluorescence Data Data Analysis Fluorescence->Data

Caption: General experimental workflow for the synthesis and analysis of benzimidazole-based Schiff bases.

G cluster_sensing Fluorescence Quenching Mechanism Schiff_Base Schiff Base (Fluorophore) Excitation Excitation (hν) Schiff_Base->Excitation 1. Absorption Complex Schiff Base-Metal Complex (Non-fluorescent) Schiff_Base->Complex 3. Binding Emission Fluorescence Emission Excitation->Emission 2. Fluorescence Metal_Ion Metal Ion (e.g., Cu²⁺) Metal_Ion->Complex Quenching Quenching (e.g., PET) Complex->Quenching 4. Non-radiative decay

References

A Comparative Guide to 2-(1H-benzo[d]imidazol-2-yl)aniline and Other Bidentate Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of coordination chemistry, the selection of an appropriate ligand is paramount to tailoring the properties of a metal complex for a specific application. Bidentate ligands, which bind to a central metal ion through two donor atoms, are of particular interest due to the enhanced stability they impart through the chelate effect. This guide provides a comprehensive comparison of 2-(1H-benzo[d]imidazol-2-yl)aniline with three other widely used bidentate ligands: 2,2'-bipyridine, ethylenediamine, and acetylacetonate. The comparison focuses on their coordination behavior, supported by experimental data, to assist researchers in making informed decisions for their synthetic and application-oriented endeavors.

Introduction to the Ligands

This compound (BIA) is a heterocyclic ligand featuring both an imidazole and an aniline moiety. It typically coordinates to metal ions through the nitrogen atoms of the imidazole ring and the aniline group, forming a stable six-membered chelate ring. Its rigid structure and aromatic nature can influence the photophysical and electronic properties of its metal complexes.

2,2'-Bipyridine (bpy) is a classic aromatic diimine ligand that forms a five-membered chelate ring with metal ions through its two nitrogen atoms. The resulting metal complexes are known for their rich photophysical and electrochemical properties and are extensively used in catalysis and materials science.[1]

Ethylenediamine (en) is a flexible aliphatic diamine that also forms a five-membered chelate ring. Its complexes are often used to study fundamental aspects of coordination chemistry, including stereochemistry and the chelate effect.[2]

Acetylacetonate (acac) is the conjugate base of acetylacetone and coordinates to metal ions through its two oxygen atoms, forming a six-membered chelate ring. Metal acetylacetonates are widely used as catalysts and precursors for the synthesis of various materials due to their solubility in organic solvents and volatility.

Comparative Analysis of Coordination Properties

The stability of a metal complex is a critical parameter that dictates its utility. The stability constant (log K) provides a quantitative measure of the equilibrium for the formation of the complex in solution. A higher log K value indicates a more stable complex.

Below is a compilation of stability constants for complexes of the aforementioned ligands with common transition metal ions. It is important to note that direct comparison of stability constants should be made with caution, as the values can be influenced by experimental conditions such as temperature, ionic strength, and solvent.

Table 1: Stepwise Stability Constants (log K) of Metal Complexes

Metal Ion This compound (BIA) 2,2'-Bipyridine (bpy) Ethylenediamine (en) Acetylacetonate (acac)
Ni(II) Data not readily available in a comparable format log K₁ = 7.06, log K₂ = 6.78, log K₃ = 6.13 log K₁ = 7.9, log K₂ = 6.6, log K₃ = 4.6 log K₁ = 5.9, log K₂ = 4.4
Cu(II) Data not readily available in a comparable format log K₁ = 8.1, log K₂ = 5.6, log K₃ = 3.5 log K₁ = 10.7, log K₂ = 9.3 log K₁ = 8.7, log K₂ = 6.5
Zn(II) Data not readily available in a comparable format log K₁ = 5.0, log K₂ = 4.5, log K₃ = 4.0 log K₁ = 6.0, log K₂ = 5.2, log K₃ = 2.9 log K₁ = 5.0, log K₂ = 4.1

Note: The stability constants for BIA with these specific metal ions under comparable conditions are not well-documented in readily available literature, highlighting a potential area for future research.

Performance in Specific Applications

The choice of ligand significantly impacts the performance of a metal complex in various applications, including catalysis and photophysics.

Catalytic Activity
  • This compound Complexes: Metal complexes of BIA and its derivatives have shown promise in various catalytic reactions, although extensive comparative studies are limited. Their rigid framework can provide shape selectivity in certain catalytic processes.

  • 2,2'-Bipyridine Complexes: Ruthenium-bipyridine complexes are renowned photosensitizers in photocatalysis, including water splitting and CO₂ reduction.[1] Palladium-bipyridine complexes are widely used in cross-coupling reactions.

  • Ethylenediamine Complexes: Due to their flexible nature, ethylenediamine complexes are versatile catalysts for a range of organic transformations, including asymmetric synthesis.[3]

  • Acetylacetonate Complexes: Metal acetylacetonates are extensively used as catalysts in polymerization, oxidation, and other industrial processes.[4]

Photophysical Properties
  • This compound Complexes: The extended π-system in BIA can lead to luminescent metal complexes. For instance, some zinc(II) complexes of BIA derivatives exhibit fluorescence.[5] The photophysical properties are often tunable by modifying the substituents on the benzimidazole or aniline rings.

  • 2,2'-Bipyridine Complexes: Ruthenium(II) tris(bipyridine) and related complexes are celebrated for their intense and long-lived luminescence, which is central to their application in sensing, imaging, and light-emitting devices.[1]

  • Ethylenediamine Complexes: Being an aliphatic ligand, ethylenediamine itself does not contribute to the photophysical properties of the complex in the same way as aromatic ligands. The electronic transitions in these complexes are typically metal-centered.

  • Acetylacetonate Complexes: Some metal acetylacetonate complexes exhibit fluorescence, although they are generally less studied for their luminescent properties compared to complexes with aromatic ligands.

Experimental Protocols

Accurate determination of the properties of coordination complexes relies on well-defined experimental procedures. Below are detailed methodologies for key experiments.

Synthesis of a Metal Complex with this compound

Objective: To synthesize a representative metal complex, e.g., [Ni(BIA)₂]Cl₂.

Materials:

  • This compound (BIA)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve this compound (2 mmol) in 20 mL of hot ethanol.

  • In a separate flask, dissolve NiCl₂·6H₂O (1 mmol) in 10 mL of ethanol.

  • Slowly add the nickel(II) chloride solution to the ligand solution with constant stirring.

  • Reflux the resulting mixture for 2-3 hours.

  • Allow the solution to cool to room temperature. The colored precipitate of the complex will form.

  • Filter the precipitate, wash it with a small amount of cold ethanol, and then with diethyl ether.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

  • Characterize the synthesized complex using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.

Determination of Stability Constants by Potentiometric Titration

Objective: To determine the stepwise stability constants of a metal-ligand system.

Materials:

  • Metal salt solution (e.g., Ni(NO₃)₂) of known concentration

  • Ligand solution of known concentration

  • Standardized strong acid (e.g., HNO₃)

  • Standardized carbonate-free strong base (e.g., NaOH)

  • Inert electrolyte (e.g., KNO₃) to maintain constant ionic strength

  • Calibrated pH meter with a combination glass electrode

Procedure:

  • Prepare a series of solutions in a thermostated titration vessel, each containing a known concentration of the metal ion, the ligand, and a strong acid. Maintain a constant ionic strength using the inert electrolyte.

  • Titrate the solutions with the standardized strong base.

  • Record the pH of the solution after each addition of the base.

  • Plot the pH versus the volume of base added to obtain the titration curve.

  • From the titration data, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each point of the titration.

  • Construct a formation curve by plotting n̄ versus pL (-log[L]).

  • Analyze the formation curve using computational methods to determine the stepwise stability constants (K₁, K₂, etc.).

Visualizing Coordination and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the coordination of the bidentate ligands and a typical experimental workflow for studying their metal complexes.

G cluster_ligands Bidentate Ligands cluster_complexes Coordination to Metal Ion (M) BIA This compound M_BIA [M(BIA)n] BIA->M_BIA N,N' donors bpy 2,2'-Bipyridine M_bpy [M(bpy)n] bpy->M_bpy N,N' donors en Ethylenediamine M_en [M(en)n] en->M_en N,N' donors acac Acetylacetonate M_acac [M(acac)n] acac->M_acac O,O' donors

Caption: Coordination of different bidentate ligands to a central metal ion.

G start Start: Ligand and Metal Salt synthesis Complex Synthesis start->synthesis characterization Characterization (FT-IR, UV-Vis, NMR, etc.) synthesis->characterization stability Stability Constant Determination (Potentiometric/UV-Vis Titration) characterization->stability application Application Studies (Catalysis, Photophysics) characterization->application data_analysis Data Analysis and Comparison stability->data_analysis application->data_analysis end End: Comparative Guide data_analysis->end

Caption: Experimental workflow for the comparative study of bidentate ligands.

Conclusion

The selection of a bidentate ligand is a critical step in the design of functional coordination complexes. This compound offers a unique combination of a rigid aromatic backbone and N,N'-donor atoms, leading to stable complexes with potentially interesting photophysical and catalytic properties. While quantitative data for a direct comparison of its stability constants with ubiquitous ligands like 2,2'-bipyridine, ethylenediamine, and acetylacetonate is still emerging, the available information suggests it is a valuable ligand for further exploration. This guide provides a foundational comparison to aid researchers in selecting the most suitable bidentate ligand for their specific research goals, whether in the development of new catalysts, luminescent materials, or therapeutic agents. Further systematic studies on the coordination chemistry of this compound are warranted to fully elucidate its potential in various fields.

References

A Comparative Analysis of the Biological Activities of 2-(1H-benzo[d]imidazol-2-yl)aniline and its Substituted Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 2-(1H-benzo[d]imidazol-2-yl)aniline and its substituted analogs, supported by experimental data. The benzimidazole scaffold is a prominent heterocyclic pharmacophore that has garnered significant attention in medicinal chemistry due to its diverse therapeutic properties. This document focuses on the anticancer, antimicrobial, and anti-inflammatory potential of this class of compounds, presenting quantitative data, detailed experimental methodologies, and a visualization of a key signaling pathway involved in their mechanism of action.

Anticancer Activity

Substituted 2-phenylbenzimidazole derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of critical signaling pathways that regulate cell proliferation and survival.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various substituted 2-phenylbenzimidazole analogs, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

Compound IDSubstitution on Phenyl RingSubstitution on Benzimidazole RingCancer Cell LineIC50 (µM)Reference
1 4-NH₂HMCF-7 (Breast)>100[1]
2 4-OHHHCT-116 (Colon)16.18 ± 3.85[1]
3 4-NO₂HMCF-7 (Breast)>50[1]
4 3,4-(OCH₃)₂5-FMDA-MB-231 (Breast)Low micromolar[2]
5 4-ClHA549 (Lung)4.47[2]
6 4-OCH₃HPC3 (Prostate)5.50[2]
7 4-N(CH₃)₂4-carboxamideP388 (Leukemia)Moderate in vivo activity
8 Unsubstituted4-carboxamideP388 (Leukemia)Moderate in vivo activity

Note: The data presented is a compilation from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well microplate

  • This compound analogs

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from a dose-response curve.

Signaling Pathway: MKK3/6-p38 MAPK Pathway

The anticancer activity of some 2-phenylbenzimidazole derivatives has been linked to the inhibition of the MKK3/6-p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and apoptosis. Its inhibition can lead to cell cycle arrest and programmed cell death in cancer cells.

MKK3_p38_MAPK_Pathway Extracellular_Stimuli Environmental Stress / Inflammatory Cytokines MAP3K MAP3K (e.g., ASK1, TAK1) Extracellular_Stimuli->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, p53) p38_MAPK->Transcription_Factors activates Cellular_Responses Cellular Responses (Apoptosis, Cell Cycle Arrest) Transcription_Factors->Cellular_Responses regulate Benzimidazole 2-Phenylbenzimidazole Analogs Benzimidazole->MKK3_6 inhibits

Caption: MKK3/6-p38 MAPK signaling pathway and the inhibitory action of 2-phenylbenzimidazole analogs.

Antimicrobial Activity

Derivatives of this compound have shown promising activity against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is often influenced by the nature and position of substituents on both the phenyl and benzimidazole rings.

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various substituted 2-phenylbenzimidazole analogs against selected microbial strains.

Compound IDSubstitution on Phenyl RingSubstitution on Benzimidazole RingBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
9 4-NO₂HS. aureus>100C. albicans110
10 4-ClHE. coli>100A. fumigatus68
11 Unsubstituted5-OHS. aureus-C. albicans-
12 4-NO₂5-OHS. aureus-C. albicans110
13 4-Cl5-OHS. aureus-C. albicans105
14 2,4-dichloro1-(2,4-dichlorobenzyl)S. aureus3.12C. albicans3.12
15 Unsubstituted1-butylS. aureus-C. albicans-

Note: '-' indicates data not available in the cited source. The data presented is a compilation from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.

Materials:

  • Petri plates

  • Nutrient agar or Mueller-Hinton agar

  • Bacterial or fungal cultures

  • Sterile cork borer (6-8 mm diameter)

  • This compound analogs

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent used to dissolve compounds, e.g., DMSO)

  • Micropipettes

  • Incubator

Procedure:

  • Media Preparation and Inoculation: Prepare the agar medium according to the manufacturer's instructions, sterilize it, and pour it into sterile Petri plates. Allow the agar to solidify. Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and evenly spread it over the surface of the agar plate using a sterile swab.

  • Well Preparation: Aseptically punch wells of 6-8 mm diameter into the inoculated agar plates using a sterile cork borer.

  • Compound Addition: Add a fixed volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into the wells. Similarly, add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow: Antimicrobial Screening

The following diagram illustrates the general workflow for screening the antimicrobial activity of the synthesized compounds.

Antimicrobial_Screening_Workflow Synthesis Synthesis of 2-Phenylbenzimidazole Analogs Characterization Structural Characterization (NMR, IR, Mass Spec) Synthesis->Characterization Agar_Well_Diffusion Agar Well Diffusion Assay Characterization->Agar_Well_Diffusion Inoculum_Prep Preparation of Standardized Microbial Inoculum Inoculum_Prep->Agar_Well_Diffusion Incubation Incubation Agar_Well_Diffusion->Incubation Measurement Measurement of Zone of Inhibition Incubation->Measurement MIC_Determination MIC Determination (Broth Dilution Method) Measurement->MIC_Determination Results Comparative Analysis of Antimicrobial Activity MIC_Determination->Results

Caption: General workflow for antimicrobial screening of 2-phenylbenzimidazole analogs.

Anti-inflammatory Activity

Certain substituted 2-phenylbenzimidazoles have exhibited noteworthy anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders. The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory activity of compounds.

Comparative Anti-inflammatory Activity Data

The table below shows the percentage inhibition of paw edema in the carrageenan-induced rat paw edema model for different 2-phenylbenzimidazole derivatives.

Compound IDSubstitutionDose (mg/kg)Time (h)% Inhibition of EdemaReference
16 2-cyclohexylamino-1-(4-methoxyphenyl)100353.2
17 N-(1H-benzimidazol-2-ylmethyl)aniline1003100
18 N-(1H-benzimidazol-2-ylmethyl)-3-chloroaniline1003100
19 6-nitro-2-substituted--More active than electron-donating groups
20 Indomethacin (Standard)10378.8

Note: '-' indicates data not explicitly provided in the cited source. The data presented is a compilation from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats (150-200 g)

  • 1% Carrageenan solution in sterile saline

  • This compound analogs

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions for at least one week. Divide the animals into groups (n=6): a control group, a standard drug group, and test groups for different doses of the compounds.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to the respective groups. The control group receives only the vehicle.

  • Induction of Edema: One hour after the administration of the compounds, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: The percentage inhibition of paw edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Logical Relationship: Anti-inflammatory Assay

The following diagram outlines the logical steps involved in the carrageenan-induced paw edema assay.

Anti_inflammatory_Assay_Logic Animal_Grouping Animal Grouping (Control, Standard, Test) Compound_Admin Compound/Vehicle Administration Animal_Grouping->Compound_Admin Carrageenan_Injection Carrageenan Injection (Induction of Inflammation) Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculation of % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis Conclusion Evaluation of Anti-inflammatory Activity Data_Analysis->Conclusion

Caption: Logical flow of the carrageenan-induced paw edema assay.

Conclusion

The this compound scaffold and its substituted analogs represent a versatile class of compounds with a broad spectrum of biological activities. The presented data highlights that specific substitutions on the phenyl and benzimidazole rings can significantly modulate their anticancer, antimicrobial, and anti-inflammatory properties. This comparative guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, providing a foundation for the rational design and development of novel therapeutic agents based on the 2-phenylbenzimidazole core structure. Further investigations into the structure-activity relationships and mechanisms of action are warranted to fully exploit the therapeutic potential of this promising class of compounds.

References

Performance Evaluation of 2-(1H-benzo[d]imidazol-2-yl)aniline Derivatives as Topoisomerase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance evaluation of 2-(1H-benzo[d]imidazol-2-yl)aniline derivatives as potent inhibitors of human topoisomerase I and II. The information presented herein is curated from recent scientific literature, offering a comparative analysis of their efficacy against established topoisomerase inhibitors and detailing the experimental protocols for their evaluation.

Comparative Performance Data

The inhibitory activities of novel 1H-benzo[d]imidazole derivatives, particularly compounds 11a , 12a , and 12b , have been evaluated for their potential as anticancer agents targeting human topoisomerase I. Their performance, along with that of standard topoisomerase inhibitors, is summarized below.

Topoisomerase I Inhibition
CompoundTargetIC50 (µM)Reference
Derivative 12b Human Topoisomerase I16[1]
Camptothecin Human Topoisomerase IComparable to 12b in the referenced assay[1]
Cytotoxicity Against Human Cancer Cell Lines (GI50)

The 50% growth inhibition (GI50) values for the most potent 1H-benzo[d]imidazole derivatives were determined against a panel of 60 human cancer cell lines. A selection of these values is presented below, showcasing their broad-spectrum anticancer activity.

CompoundCell LineCancer TypeGI50 (µM)Reference
Derivative 11a VariousVarious0.16 - 3.6[1]
Derivative 12a VariousVarious0.16 - 3.6[1]
Derivative 12b VariousVarious0.16 - 3.6[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these benzimidazole derivatives are provided below.

Topoisomerase I DNA Relaxation Assay

This assay is fundamental in determining the inhibitory effect of compounds on the catalytic activity of topoisomerase I.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. Inhibitors prevent this relaxation. The different DNA topoisomers (supercoiled, relaxed, and nicked) are then separated by agarose gel electrophoresis.

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I enzyme, and the assay buffer (typically containing Tris-HCl, KCl, MgCl2, EDTA, and BSA).

  • Inhibitor Addition: Add the this compound derivatives at varying concentrations to the reaction tubes. Include a positive control (e.g., camptothecin) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes to allow for the enzymatic reaction.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until adequate separation of DNA topoisomers is achieved.

  • Visualization and Analysis: Visualize the DNA bands under UV light. The amount of supercoiled DNA remaining is indicative of the inhibitor's potency. Densitometric analysis of the bands can be used to determine the IC50 value.[1]

Topoisomerase II DNA Decatenation Assay

This assay assesses the ability of compounds to inhibit topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).

Principle: Topoisomerase II can separate the interlocked rings of kDNA into individual minicircles. Inhibitors block this process, leaving the kDNA catenated.

Protocol:

  • Reaction Setup: In a reaction tube, combine kDNA, human topoisomerase IIα, and the specific assay buffer (often containing Tris-HCl, NaCl, MgCl2, DTT, and ATP).

  • Compound Incubation: Add the test compounds at various concentrations. Use a known topoisomerase II inhibitor like etoposide as a positive control.

  • Enzymatic Reaction: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Termination and Electrophoresis: Stop the reaction and run the samples on an agarose gel to separate the catenated kDNA from the decatenated minicircles.

  • Data Analysis: Quantify the amount of remaining catenated kDNA to determine the inhibitory activity of the compounds.

DNA Cleavage Assay

This assay determines if the inhibitors act as topoisomerase poisons by stabilizing the enzyme-DNA cleavage complex.

Principle: Topoisomerase inhibitors can trap the enzyme in a covalent complex with DNA, leading to an accumulation of cleaved DNA strands.

Protocol:

  • Substrate Preparation: Use a radiolabeled DNA substrate (e.g., 32P-labeled oligonucleotide or plasmid DNA).

  • Reaction: Incubate the labeled DNA with topoisomerase I or II and the test compounds.

  • Complex Trapping: Stop the reaction and precipitate the DNA.

  • Denaturing Gel Electrophoresis: Resuspend the DNA and run it on a denaturing polyacrylamide gel to separate the cleaved DNA fragments from the full-length DNA.

  • Autoradiography: Expose the gel to an X-ray film to visualize the radiolabeled DNA bands. An increase in the intensity of the cleaved DNA bands indicates that the compound is a topoisomerase poison.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of the compounds.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed human cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • GI50 Calculation: Calculate the drug concentration that inhibits cell growth by 50% (GI50) from the dose-response curves.[1]

Visualizing Mechanisms and Workflows

To better understand the processes involved in the evaluation of these topoisomerase inhibitors, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Topoisomerase_Inhibition_Pathway cluster_0 Cellular DNA Processes cluster_1 Topoisomerase I Catalytic Cycle DNA_Replication DNA Replication & Transcription Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA generates Topo_I Topoisomerase I Supercoiled_DNA->Topo_I Cleavage_Complex Topoisomerase I- DNA Cleavage Complex Topo_I->Cleavage_Complex Binds & Cleaves one strand Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Religation DNA_Damage DNA Double-Strand Breaks Cleavage_Complex->DNA_Damage Collision with Replication Fork Inhibitor This compound Derivative Inhibitor->Cleavage_Complex Stabilizes Apoptosis Apoptosis DNA_Damage->Apoptosis leads to

Caption: Mechanism of Topoisomerase I Inhibition.

Experimental_Workflow Start Compound Synthesis (this compound derivatives) In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Topo_I_Assay Topoisomerase I DNA Relaxation Assay In_Vitro_Screening->Topo_I_Assay Topo_II_Assay Topoisomerase II DNA Decatenation Assay In_Vitro_Screening->Topo_II_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) In_Vitro_Screening->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 / GI50 Determination) Topo_I_Assay->Data_Analysis Topo_II_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies Data_Analysis->Mechanism_Study Cleavage_Assay DNA Cleavage Assay Mechanism_Study->Cleavage_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Study->Cell_Cycle_Analysis Lead_Optimization Lead Compound Optimization Mechanism_Study->Lead_Optimization

Caption: Experimental Workflow for Inhibitor Evaluation.

References

Unveiling the Molecular Embrace: A Comparative Guide to the DNA Binding of 2-(1H-benzo[d]imidazol-2-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise interaction between small molecules and DNA is paramount for designing effective therapeutic agents. This guide provides a comprehensive comparison of the DNA binding modes of 2-(1H-benzo[d]imidazol-2-yl)aniline derivatives, supported by experimental data and detailed protocols. We delve into the spectroscopic and computational techniques that validate these interactions, offering a clear framework for evaluating and comparing the efficacy of these potential DNA-targeting compounds.

The this compound scaffold has emerged as a promising pharmacophore in the design of DNA-interactive agents, exhibiting potential anticancer and other therapeutic activities. The validation of their binding mode to DNA is a critical step in their development. The primary modes of non-covalent interaction are intercalation, where the molecule inserts itself between the base pairs of the DNA, and groove binding, where it fits into the minor or major grooves of the DNA helix. This guide will explore the experimental methodologies used to distinguish between these binding modes and present a comparative analysis of various derivatives.

Comparative Analysis of DNA Binding Properties

The DNA binding affinity and mode of interaction of this compound derivatives can be significantly influenced by the nature and position of substituents on both the benzimidazole and aniline rings. The following table summarizes the quantitative data from various experimental techniques for a selection of these derivatives, providing a basis for comparison.

DerivativeMethodBinding Constant (K) (M⁻¹)Docking Score (kcal/mol)Observed Binding Mode
Compound 11a Fluorescence Titration3 x 10⁷-5.453Minor Groove Binding
Compound 12a Fluorescence Titration1 x 10⁷-5.429Minor Groove Binding
Compound 12b Fluorescence Titration1 x 10⁷-5.512Minor Groove Binding
Hypothetical Derivative AUV-Vis Spectroscopy5.2 x 10⁵-7.8Intercalation
Hypothetical Derivative BCircular Dichroism--6.5Groove Binding

Note: Data for Compounds 11a, 12a, and 12b are derived from studies on novel 1H-benzo[d]imidazole derivatives with similar core structures.[1] Hypothetical derivatives are included to illustrate the range of potential binding affinities and modes.

Experimental Protocols for Validating DNA Binding

Accurate and reproducible experimental data are the bedrock of validating small molecule-DNA interactions. Below are detailed protocols for the key techniques used in these studies.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a fundamental technique to probe the interaction between a small molecule and DNA. Changes in the absorption spectrum of the molecule upon addition of DNA can indicate binding.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO, ethanol) at a concentration of 1 mM.

    • Prepare a stock solution of calf thymus DNA (ct-DNA) in a buffer solution (e.g., Tris-HCl, pH 7.4). Determine the concentration of the DNA solution spectrophotometrically using the molar extinction coefficient of DNA at 260 nm (6600 M⁻¹cm⁻¹).

  • Titration:

    • In a 1 cm path length quartz cuvette, place a fixed concentration of the benzimidazole derivative (e.g., 20 µM) in the buffer.

    • Record the initial UV-Vis spectrum of the derivative from 200 to 500 nm.

    • Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes before recording the UV-Vis spectrum.

  • Data Analysis:

    • Monitor the changes in the absorbance and the wavelength of maximum absorption (λmax) of the benzimidazole derivative.

    • Hypochromism (a decrease in absorbance) and a red shift (bathochromic shift) in the λmax are indicative of intercalative binding.

    • Hyperchromism (an increase in absorbance) or a blue shift (hypsochromic shift) can suggest groove binding or electrostatic interactions.

    • The binding constant (K) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) versus [DNA].

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying DNA binding, particularly for fluorescent molecules.

Protocol:

  • Preparation of Solutions:

    • Prepare solutions of the benzimidazole derivative and ct-DNA as described for UV-Visible spectroscopy. The concentration of the derivative should be in the nanomolar to low micromolar range.

  • Fluorescence Titration:

    • Place a fixed concentration of the benzimidazole derivative in a quartz cuvette.

    • Record the initial fluorescence emission spectrum by exciting at its λmax of absorption.

    • Add increasing concentrations of ct-DNA to the cuvette.

    • After each addition, incubate for a few minutes and record the fluorescence spectrum.

  • Data Analysis:

    • An increase in fluorescence intensity upon DNA addition can suggest intercalation or protection from solvent quenching upon binding.

    • A decrease in fluorescence (quenching) can also indicate binding and can be used to determine binding parameters.

    • The binding constant can be determined by analyzing the fluorescence titration data using the Stern-Volmer equation or by fitting the data to a suitable binding model.[1]

Circular Dichroism (CD) Spectroscopy

Circular dichroism is a powerful technique for observing conformational changes in DNA upon ligand binding.

Protocol:

  • Preparation of Solutions:

    • Prepare solutions of the benzimidazole derivative and ct-DNA in a suitable buffer.

  • CD Spectra Acquisition:

    • Record the CD spectrum of the ct-DNA solution (e.g., 100 µM) in the range of 220-320 nm in a 1 cm path length cuvette. The characteristic B-form DNA spectrum shows a positive band around 275 nm and a negative band around 245 nm.

    • Add increasing amounts of the benzimidazole derivative to the DNA solution.

    • Record the CD spectrum after each addition and equilibration.

  • Data Analysis:

    • Changes in the intensity and position of the DNA CD bands indicate alterations in the DNA conformation.

    • A significant increase in the positive band and a decrease in the negative band can suggest an intercalative binding mode.

    • Minor changes in the CD spectrum are often associated with groove binding.

    • The appearance of an induced CD signal in the region where the ligand absorbs light is a strong indication of binding in a chiral environment, such as the DNA grooves.

Molecular Docking

Molecular docking is a computational method used to predict the preferred binding mode and affinity of a ligand to a macromolecular target.

Protocol:

  • Preparation of Structures:

    • Obtain the 3D structure of B-DNA from the Protein Data Bank (PDB).

    • Draw the 3D structure of the this compound derivative and perform energy minimization using a suitable software package (e.g., ChemDraw, Avogadro).

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the ligand into the DNA structure.

    • Define the grid box to encompass the entire DNA molecule or specific regions (minor and major grooves).

    • Run the docking simulation to generate multiple binding poses.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores (binding energies). The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the DNA to understand the basis of binding.

Visualizing the Validation Process

To better illustrate the workflow and relationships in validating the DNA binding of these derivatives, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_binding_studies DNA Binding Assays cluster_computational Computational Analysis cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence CD Circular Dichroism Purification->CD Docking Molecular Docking Purification->Docking Binding_Mode Determine Binding Mode (Intercalation/Groove) UV_Vis->Binding_Mode Binding_Constant Calculate Binding Constant (K) Fluorescence->Binding_Constant CD->Binding_Mode Docking->Binding_Mode Docking->Binding_Constant SAR Structure-Activity Relationship Binding_Mode->SAR Binding_Constant->SAR

Caption: Experimental workflow for validating DNA binding.

DNA_Binding_Modes cluster_dna DNA Double Helix cluster_modes Binding Modes cluster_characteristics_intercalation Spectroscopic Signatures cluster_characteristics_groove Spectroscopic Signatures DNA_Helix DNA Intercalation Intercalation DNA_Helix->Intercalation Planar molecule inserts between base pairs Groove_Binding Groove Binding DNA_Helix->Groove_Binding Molecule fits into minor or major groove Hypochromism Hypochromism (UV-Vis) Intercalation->Hypochromism Red_Shift Red Shift (UV-Vis) Intercalation->Red_Shift Fluorescence_Increase Fluorescence Increase Intercalation->Fluorescence_Increase CD_Change Significant CD Change Intercalation->CD_Change Hyperchromism Hyperchromism/Hypochromism (UV-Vis) Groove_Binding->Hyperchromism Minor_CD_Change Minor CD Change Groove_Binding->Minor_CD_Change Induced_CD Induced CD Signal Groove_Binding->Induced_CD

Caption: Distinguishing DNA binding modes via spectroscopy.

Logical_Relationship Start Hypothesis: Derivative binds to DNA Experiment Perform Spectroscopic & Computational Experiments Start->Experiment Data Collect Quantitative Data (Binding Constant, Docking Score) Experiment->Data Analysis Analyze Spectroscopic Changes (Shifts, Intensity Changes) Experiment->Analysis Conclusion Validate Binding Mode & Affinity Data->Conclusion Analysis->Conclusion SAR Establish Structure-Activity Relationships Conclusion->SAR

Caption: Logical flow of DNA binding validation.

By employing this multi-faceted approach, researchers can confidently characterize the DNA binding properties of this compound derivatives, paving the way for the rational design of new and more effective DNA-targeted therapies.

References

Evaluating the performance of 2-(1H-benzo[d]imidazol-2-yl)aniline-based materials in organic electronics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of 2-(1H-benzo[d]imidazol-2-yl)aniline-based materials against common alternatives in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), supported by experimental data and detailed protocols.

The quest for novel organic materials with tailored optoelectronic properties is a driving force in the advancement of organic electronics. Among the myriad of molecular scaffolds explored, this compound and its derivatives have emerged as a promising class of materials. This guide provides a comprehensive evaluation of their performance in key organic electronic devices, offering a direct comparison with established materials in the field.

Performance in Organic Light-Emitting Diodes (OLEDs)

Benzimidazole derivatives, owing to their high thermal stability and versatile electronic properties, have been investigated primarily as host materials and electron-transporting materials (ETMs) in OLEDs. The this compound core, with its potential for bipolar charge transport, offers an intriguing molecular design for efficient OLEDs.

As Host Materials in Phosphorescent OLEDs (PhOLEDs)

Benzimidazole-based materials are often utilized as hosts for phosphorescent emitters due to their high triplet energies, which is crucial for preventing reverse energy transfer from the guest to the host.

.

MaterialEmitterDevice StructureMax. EQE (%)Power Eff. (lm/W)Driving Voltage (V)
o-mCPBI Green (TADF)ITO/HATCN/TAPC/o-mCPBI:4CzIPN/o-mCPBI/LiF/Al18.7--
p-CbzBiz Green (PhOLED)ITO/HATCN/TAPC/p-CbzBiz:Ir(ppy)₂(acac)/p-CbzBiz/LiF/Al21.8--
BCzB-PPI Deep-Blue (Fl.)ITO/PEDOT/NPB/BCzB-PPI/TPBi/LiF/Al4.43--
CBPGreen (PhOLED)ITO/NPB/CBP:Ir(ppy)₃/BCP/Alq₃/LiF/Al~19~60~8
mCPBlue (PhOLED)ITO/NPB/mCP:FIrpic/TPBi/LiF/Al~20~30~9

Note: EQE stands for External Quantum Efficiency. Data for CBP and mCP are typical literature values for comparison.

As Emissive Materials

While less common, some benzimidazole derivatives have been explored as blue fluorescent emitters. The rigid and planar structure of the benzimidazole core can lead to high photoluminescence quantum yields.

| Material | Device Structure | Max. EQE (%) | Luminance (cd/m²) | CIE Coordinates (x, y) | | :--- | :--- | :--- | :--- | :--- | :--- | | Pyrene-Benzimidazole Derivative (Compound B) | Non-doped EML | 4.3 | 290 | (0.1482, 0.1300) | | BCzB-PPI | ITO/PEDOT/NPB/BCzB-PPI/TPBi/LiF/Al | 4.43 | 11,364 | (0.157, 0.080) | | DSA-Ph | Doped in host | ~5-8 | >10,000 | (~0.15, ~0.08) |

Note: Data for DSA-Ph (a common blue emitter) is for comparative purposes.

Performance in Organic Photovoltaics (OPVs)

The electron-deficient nature of the benzimidazole moiety makes its derivatives suitable candidates for acceptor materials in OPVs. The ability to tune the energy levels through chemical modification is a key advantage.

DonorAcceptor MaterialDevice StructurePCE (%)Voc (V)Jsc (mA/cm²)FF
PM62-OBIA (Benzimidazole-based) ITO/PEDOT:PSS/PM6:2-OBIA/PDINO/Ag10.3---
PM6MZ-2 (Benzimidazole-based) ITO/PEDOT:PSS/PM6:MZ-2/PDINO/Ag17.310.90326.320.728
P3HTMMM (Dimethyl-2H-benzimidazole based) ITO/PEDOT:PSS/P3HT:MMM/LiF/Al0.370.662.030.27
P3HTPC₆₁BMITO/PEDOT:PSS/P3HT:PC₆₁BM/LiF/Al~3-4~0.6~8-10~0.6
PTB7PC₇₁BMITO/PEDOT:PSS/PTB7:PC₇₁BM/LiF/Al~7-9~0.75~15-17~0.65

Note: PCE is Power Conversion Efficiency, Voc is open-circuit voltage, Jsc is short-circuit current density, and FF is fill factor. Data for PC₆₁BM and PC₇₁BM are typical literature values.

Performance in Organic Field-Effect Transistors (OFETs)

Data on the performance of this compound-based materials in OFETs is currently limited in publicly available research. However, the inherent charge transport properties of benzimidazole derivatives suggest their potential as either p-type or n-type semiconductors, depending on the peripheral substituents. The following table provides a comparison with common OFET materials.

MaterialDeposition MethodMobility (cm²/Vs)On/Off RatioType
Benzimidazole-based Materials -Data not available--
PentaceneVacuum Evaporation1-5> 10⁶p-type
P3HTSolution Processing0.01-0.110⁵ - 10⁷p-type
C₆₀Vacuum Evaporation1-6> 10⁶n-type
PTCDI-C13Solution Processing~0.6> 10⁵n-type

Note: The lack of data for benzimidazole-based materials in OFETs highlights a potential area for future research.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the fabrication and characterization of the organic electronic devices discussed.

OLED Fabrication and Characterization

Fabrication Workflow:

OLED Fabrication Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition cluster_final Final Steps ITO_Cleaning ITO Substrate Cleaning (Detergent, DI Water, Solvents) Plasma_treatment Plasma_treatment ITO_Cleaning->Plasma_treatment Plasma_Treatment Oxygen Plasma Treatment HTL_Deposition Hole Transport Layer (HTL) (Spin-coating or Evaporation) Plasma_Treatment->HTL_Deposition EML_Deposition Emissive Layer (EML) (Spin-coating or Co-evaporation) HTL_Deposition->EML_Deposition ETL_Deposition Electron Transport Layer (ETL) (Thermal Evaporation) EML_Deposition->ETL_Deposition Cathode_Deposition Cathode Deposition (Thermal Evaporation) ETL_Deposition->Cathode_Deposition Encapsulation Encapsulation (UV-cured epoxy, Glass lid) Cathode_Deposition->Encapsulation Characterization Device Characterization Encapsulation->Characterization

Caption: A generalized workflow for the fabrication of OLED devices.

Characterization:

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a calibrated photodiode or spectrometer.

  • Electroluminescence (EL) Spectra: Acquired with a spectrometer to determine the emission color and CIE coordinates.

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.

  • Device Lifetime: Monitored by measuring the time for the initial luminance to decay to 50% (LT₅₀) under constant current operation.

OPV Fabrication and Characterization

Fabrication Workflow:

OPV Fabrication Workflow cluster_prep Substrate Preparation cluster_active Active Layer cluster_final Final Layers & Testing ITO_Cleaning ITO Substrate Cleaning HIL_Deposition Hole Interface Layer (e.g., PEDOT:PSS) (Spin-coating) ITO_Cleaning->HIL_Deposition Active_Layer Active Layer (Donor:Acceptor Blend) (Spin-coating) HIL_Deposition->Active_Layer Annealing Thermal or Solvent Annealing Active_Layer->Annealing EIL_Cathode Electron Interface Layer & Cathode (Thermal Evaporation) Annealing->EIL_Cathode Encapsulation Encapsulation EIL_Cathode->Encapsulation JV_Testing J-V Characterization Encapsulation->JV_Testing

Caption: A typical workflow for fabricating bulk-heterojunction organic solar cells.

Characterization:

  • Current Density-Voltage (J-V) Characteristics: Measured under simulated AM 1.5G solar irradiation (100 mW/cm²) using a solar simulator and a source meter.

  • Power Conversion Efficiency (PCE): Calculated from the J-V curve using the formula: PCE = (Jsc × Voc × FF) / Pin, where Pin is the incident power density.

  • External Quantum Efficiency (EQE): Measured as a function of wavelength using a dedicated EQE system to determine the spectral response of the device.

OFET Fabrication and Characterization

Fabrication Workflow (Bottom-Gate, Top-Contact):

OFET Fabrication Workflow cluster_sub Substrate cluster_film Semiconductor Deposition cluster_elec Electrodes & Testing Substrate Si/SiO₂ Substrate (Gate/Dielectric) Semiconductor_Deposition Organic Semiconductor Deposition (Spin-coating or Evaporation) Substrate->Semiconductor_Deposition Annealing Thermal Annealing Semiconductor_Deposition->Annealing Electrode_Deposition Source/Drain Electrode Deposition (Thermal Evaporation via Shadow Mask) Annealing->Electrode_Deposition Characterization Electrical Characterization Electrode_Deposition->Characterization

Caption: Workflow for fabricating a bottom-gate, top-contact OFET.

Characterization:

  • Transfer Characteristics (ID vs. VG): Measured at a constant drain voltage (VD) to determine the on/off ratio and threshold voltage (Vth).

  • Output Characteristics (ID vs. VD): Measured at various gate voltages (VG) to observe the saturation behavior.

  • Field-Effect Mobility (µ): Calculated from the transfer characteristics in the saturation regime using the equation: ID = (W/2L)µCi(VG - Vth)², where W is the channel width, L is the channel length, and Ci is the capacitance per unit area of the gate dielectric.

Signaling Pathways and Logical Relationships

The performance of these organic electronic devices is governed by a series of interconnected photophysical and electrical processes.

Energy Level Diagram and Charge Injection/Transport in a Multilayer OLED:

OLED Energy Levels cluster_levels Energy Levels cluster_recomb Recombination Anode Anode (ITO) HTL HTL Anode->HTL Hole Injection EML EML HTL->EML Hole Transport Recombination Exciton Formation (in EML) ETL ETL ETL->EML Electron Transport Cathode Cathode (Al) Cathode->ETL Electron Injection Light Light Emission Recombination->Light Radiative Decay

Caption: Energy level alignment and charge carrier dynamics in a typical multilayer OLED.

Conclusion

Derivatives of this compound represent a versatile and promising platform for the development of new materials for organic electronics. In OLEDs, they have demonstrated potential as high-performance host materials, and in OPVs, as efficient non-fullerene acceptors. While their application in OFETs remains largely unexplored, their inherent electronic properties warrant further investigation. This guide provides a foundational comparison to aid researchers in evaluating the potential of these materials and in designing future experiments. The provided experimental protocols and logical diagrams offer a starting point for the fabrication and characterization of devices incorporating this intriguing class of organic semiconductors.

Safety Operating Guide

Safe Disposal of 2-(1H-Benzo[d]imidazol-2-yl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the proper disposal procedures for 2-(1H-Benzo[d]imidazol-2-yl)aniline, a chemical compound utilized in various research and development applications. Adherence to these protocols is crucial for ensuring laboratory safety and environmental protection.

Researchers, scientists, and drug development professionals handling this compound must be aware of its hazardous properties and follow the prescribed disposal methods. This guide consolidates safety information and procedural steps to facilitate responsible chemical waste management.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. According to safety data sheets, it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1] Long-term exposure may have adverse health effects.[2][3]

Key Hazard Statements:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye damage (H318)[2][3]

  • May cause respiratory irritation (H335)

Before handling, personnel should be thoroughly familiar with the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][2][3] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[1][2]

General Disposal Procedures

The primary recommendation for the disposal of this compound is to use a licensed chemical waste disposal service.[4] This ensures that the compound and its containers are managed in an environmentally responsible and compliant manner.

Key Disposal Guidelines:

  • Do not discharge into drains or sewer systems. [1][4] This substance can be harmful to aquatic life.[2][3]

  • Avoid contamination of water, foodstuffs, and feed. [4]

  • Collect and store waste in suitable, closed, and properly labeled containers for disposal.[1][4]

  • Contaminated packaging should be treated as hazardous waste. It can be triple-rinsed (or equivalent) and offered for recycling or reconditioning where permissible. Alternatively, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill or by controlled incineration.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste consult_sds Consult Safety Data Sheet (SDS) and local regulations start->consult_sds is_large_quantity Large quantity or pure compound? consult_sds->is_large_quantity contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal service is_large_quantity->contact_ehs Yes is_contaminated Contaminated materials (e.g., PPE, glassware)? is_large_quantity->is_contaminated No (small quantity/residue) package_for_pickup Package and label waste according to EHS instructions contact_ehs->package_for_pickup end End: Waste ready for professional disposal package_for_pickup->end collect_contaminated Collect in a designated, sealed, and labeled hazardous waste container is_contaminated->collect_contaminated Yes is_contaminated->end No collect_contaminated->contact_ehs

Caption: Disposal decision workflow for this compound.

Experimental Protocols for Disposal

The safety data sheets for this compound do not provide specific experimental protocols for its neutralization or chemical degradation in a laboratory setting. The recommended disposal method is through professional services such as a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[4]

Attempting to neutralize or treat this chemical waste in the lab without a validated and approved procedure can be dangerous and may create other hazardous substances. Always defer to your institution's EHS guidelines and utilize professional waste management services.

Quantitative Data

No specific quantitative data, such as concentration limits for disposal or specific reagent quantities for neutralization, are provided in the reviewed safety data sheets. Disposal regulations are typically based on the hazardous characteristics of the waste and not on specific concentration thresholds for this compound.

Data PointValueSource
LD50 (Oral, Rat) - Aniline (related compound)250 mg/kg[5]
Flash Point - Aniline (related compound)70°C (158°F)[5]
Auto-Ignition Temperature - Aniline (related compound)615°C (1139°F)[5]

Note: The quantitative data above is for aniline, a related chemical, and is provided for context as specific data for this compound was not available in the search results. This data underscores the hazardous nature of related compounds.

For further information, always refer to the most current Safety Data Sheet provided by the supplier and consult with your institution's Environmental Health and Safety department.

References

Personal protective equipment for handling 2-(1H-Benzo[D]Imidazol-2-Yl)Aniline

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-(1H-Benzo[D]Imidazol-2-Yl)Aniline

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for this compound, a benzimidazole derivative. Adherence to these guidelines is crucial to minimize exposure risks and ensure a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 2-(2-Aminophenyl)benzimidazole, 2-(1H-Benzimidazol-2-yl)aniline[1]

  • CAS Number: 5805-39-0

Hazard Summary: This compound is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion. It is harmful if swallowed, causes skin irritation, may cause serious eye damage, and may lead to respiratory irritation.[2][3][4] The toxicological properties of this specific compound have not been fully investigated, thus caution is advised.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Body PartPersonal Protective EquipmentMaterial/Type Recommendation
Hands Chemical-resistant glovesWhile specific data for this compound is unavailable, for aniline and other aromatic amines, butyl rubber or Viton™ gloves are recommended. Neoprene may also offer some protection.[6] Nitrile gloves are generally not recommended for prolonged contact with aromatic amines.[7][8] Always check the manufacturer's glove compatibility chart.
Eyes/Face Safety goggles and face shieldUse tightly sealed safety goggles to protect against dust and splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[5]
Body Laboratory coat or chemical-resistant suitA standard laboratory coat should be worn for low-volume work. For larger quantities or when generating dust, a chemical-resistant suit (e.g., Tyvek®) is recommended.[5]
Respiratory N95 dust mask or respiratorFor handling small quantities of the solid, a well-fitted N95 dust mask is the minimum requirement.[4] In cases of insufficient ventilation or when handling larger quantities that may generate dust, a respirator with an appropriate organic vapor cartridge is necessary.[5][6]
Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • Use of a chemical fume hood is mandatory when transferring, weighing, or performing any procedure that could generate dust or aerosols.[5]

Work Practices:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not breathe dust or vapor.[5]

  • Wash hands thoroughly with soap and water after handling.

  • Remove contaminated clothing immediately and wash it before reuse.[9]

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][9]

  • Recommended storage temperature is between 2-8°C, and it should be protected from light.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection:

  • Collect solid waste in a clearly labeled, sealed container.

  • Contaminated consumables (e.g., gloves, weighing paper, pipette tips) should also be placed in a designated hazardous waste container.

Disposal Method:

  • The recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • All disposal must be in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) office for specific guidance.

Emergency Procedures: Spills and Exposure

Spill Cleanup: For a minor spill of the solid material:

  • Evacuate the immediate area and ensure proper ventilation.

  • Wear the appropriate PPE as detailed in the table above, including respiratory protection.

  • Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.

  • Carefully scoop the mixture into a labeled container for hazardous waste disposal.

  • Clean the spill area with a detergent and water solution, and collect the cleaning materials as hazardous waste.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[5]

Visual Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal A Review SDS and SOPs B Don Appropriate PPE A->B C Weigh Compound B->C D Perform Experiment C->D E Decontaminate Work Area D->E G Collect Solid Waste D->G H Collect Contaminated PPE D->H F Store Compound (2-8°C, dark) E->F I Dispose as Hazardous Waste G->I H->I

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-Benzo[D]Imidazol-2-Yl)Aniline
Reactant of Route 2
Reactant of Route 2
2-(1H-Benzo[D]Imidazol-2-Yl)Aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.